Technical Guide: Synthesis of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
The following technical guide details the synthesis of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (also known as 7-bromo-5-fluoro-6-azaindole ). This scaffold is a critical bioisostere in medicinal chemistry, particularl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (also known as 7-bromo-5-fluoro-6-azaindole ). This scaffold is a critical bioisostere in medicinal chemistry, particularly for type I/II kinase inhibitors where the halogen handles allow for orthogonal late-stage diversification (e.g., Suzuki coupling at C5, Buchwald-Hartwig at C7).
Executive Summary & Retrosynthetic Analysis
The synthesis of 6-azaindoles (pyrrolo[2,3-c]pyridines) is chemically distinct from the more common 7-azaindoles due to the electron-deficient nature of the pyridine ring and the specific positioning of the nitrogen atom.
For the 7-bromo-5-fluoro substitution pattern, the Bartoli Indole Synthesis is the superior methodology compared to the Larock or Reissert approaches. The Bartoli method utilizes the reaction of a vinyl Grignard reagent with an ortho-substituted nitroarene.[1][2][3][4]
Disconnection: C2–C3 bond formation via [3,3]-sigmatropic rearrangement.
Key Precursor:2-Bromo-6-fluoro-3-nitropyridine .
Mapping: The nitro group at C3 becomes the pyrrole nitrogen. The C2-Bromine is retained as the C7-Bromine in the azaindole. The C6-Fluorine becomes the C5-Fluorine.
Pathway Visualization
The following diagram illustrates the critical intermediate steps and the atom-mapping from pyridine precursor to the azaindole core.
Rationale: Direct nitration of 2-bromo-6-fluoropyridine is possible but often yields regioisomeric mixtures. A more robust route involves nitrating the difluoro analog followed by selective halogen exchange, exploiting the higher lability of the nitro-activated fluoride.
Step 1.1: Nitration
Reagents: 2,6-Difluoropyridine (1.0 eq), Fuming
(1.5 eq), Conc. .
Protocol:
Cool
to 0°C. Add 2,6-difluoropyridine dropwise.
Slowly add fuming nitric acid, maintaining internal temperature <10°C.
Heat to 60°C for 2 hours. Monitor by TLC/LCMS (Target M+H: ~161).
Workup: Pour onto ice water. Extract with DCM. Dry (
) and concentrate.
Yield: Expect 85-90% of 2,6-difluoro-3-nitropyridine .
Step 1.2: Regioselective Bromination (SNAr)
Mechanism: The fluoride at C2 (ortho to nitro) is more electrophilic than C6 due to the inductive and resonance withdrawal of the nitro group.
Reagents: 2,6-difluoro-3-nitropyridine (1.0 eq), HBr (33% in AcOH, 1.1 eq).
Purification: Flash chromatography (Hexanes/EtOAc gradient 0-30%). The product is less polar than the starting material.
Data:
Yield: Typical yields for electron-deficient azaindoles are 30-45%.
Appearance: Tan to off-white solid.
Analytical Characterization & Validation
To ensure the structure is 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (and not a regioisomer), validate using these markers:
Analytical Method
Expected Signal / Characteristic
Interpretation
1H NMR (DMSO-d6)
12.0-12.5 ppm (br s, 1H)
Indole NH proton.
1H NMR (Aromatic)
Singlet (or d, ) at ~7.8-8.2 ppm
Only one proton remains on the pyridine ring (C4-H).
1H NMR (Pyrrole)
Two doublets/multiplets at ~6.5 and 7.6 ppm
C2-H and C3-H of the pyrrole ring.
19F NMR
Singlet/Multiplet at ~ -70 to -80 ppm
Confirms presence of Fluorine.
LC-MS
M+H = 215/217 (1:1 ratio)
Characteristic Bromine isotope pattern ().
NOESY
Correlation between Pyrrole-H (C3) and Pyridine-H (C4)
Confirms the fusion geometry.
Troubleshooting & Optimization
Common Failure Modes
Low Yield in Bartoli:
Cause: Moisture in THF or degraded Grignard.
Fix: Distill THF over Na/Benzophenone. Titrate VinylMgBr using salicylaldehyde phenylhydrazone.
Regioselectivity Issues (Precursor):
Cause: Over-bromination during the HBr step.
Fix: Monitor reaction by HPLC; stop at 95% conversion rather than pushing for 100%.
Purification Difficulty:
Cause: Azaindoles streak on silica due to the basic pyridine nitrogen.
Fix: Add 1% Triethylamine to the eluent or use amino-functionalized silica gel.
Safety Considerations
Vinylmagnesium Bromide: Highly flammable and moisture sensitive. Use essentially anhydrous conditions.
Nitration: Exothermic. Run behind a blast shield.
References
Bartoli Indole Synthesis Mechanism & Scope
Bartoli, G., et al.[1][4] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.[4]
Synthesis of 6-Azaindoles via Bartoli
BenchChem Application Notes.
Halogenated Azaindoles in Drug Discovery
PharmaBlock Whitepaper. "Azaindoles in Medicinal Chemistry: Synthesis and Utility."
General Azaindole Synthesis Reviews
Organic Chemistry Portal. "Synthesis of Azaindoles."
Technical Guide: Discovery & Synthesis of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
Executive Summary: The Orthogonal Scaffold 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1639977-12-0) represents a high-value heterocyclic scaffold in modern medicinal chemistry. As a 6-azaindole derivative, it offer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Orthogonal Scaffold
7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1639977-12-0) represents a high-value heterocyclic scaffold in modern medicinal chemistry. As a 6-azaindole derivative, it offers a distinct physicochemical profile compared to the more common 7-azaindoles (pyrrolo[2,3-b]pyridines).
Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents:
C7-Bromine: A "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic tails or solubilizing groups.
C5-Fluorine: A "hard" substituent that modulates pKa, enhances metabolic stability (blocking oxidative metabolism at the electron-deficient pyridine ring), and enables nucleophilic aromatic substitution (
) under forcing conditions.
This guide details the discovery logic, validated synthetic protocols, and structural validation of this critical intermediate.
Retrosynthetic Logic & Strategy
The synthesis of 6-azaindoles is often more challenging than their 7-azaindole counterparts due to the electron-deficient nature of the pyridine ring at the 6-position. The most robust route to 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine utilizes the Batcho-Leimgruber Indole Synthesis , leveraging a nitro-pyridine precursor.
Strategic Disconnection
The retrosynthetic analysis disconnects the pyrrole ring at the C2-C3 bond, tracing back to an enamine intermediate and ultimately a highly substituted pyridine core.
Detailed Experimental Protocol
This protocol avoids the pitfalls of hydrogenation (which can cause de-halogenation of the C7-Bromine) by utilizing an iron-mediated reductive cyclization.
Charge: In a dry reaction vessel equipped with a reflux condenser, dissolve 2-bromo-6-fluoro-4-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF (10 volumes).
Addition: Add DMF-DMA (3.0 eq) dropwise under nitrogen atmosphere.
Reaction: Heat the mixture to 80–90 °C for 4–6 hours.
Checkpoint: Monitor by TLC/LCMS. The starting material (methyl pyridine) should disappear, replaced by a deep red/orange spot corresponding to the enamine.
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess DMF-DMA and solvent. The crude enamine (often a dark red oil or solid) is used directly in the next step to avoid instability.
Stage 2: Reductive Cyclization (Fe/AcOH)
Solubilization: Dissolve the crude enamine residue in Glacial Acetic Acid (15 volumes).
Reduction: Add Iron powder (5.0 eq) cautiously (exothermic potential).
Cyclization: Heat the suspension to 80 °C for 2–4 hours.
Mechanism:[2][5][3][6] The nitro group is reduced to an amine (or hydroxylamine), which nucleophilically attacks the enamine carbon, closing the pyrrole ring with loss of dimethylamine.
Filtration: Cool the mixture and filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.
Neutralization: Concentrate the filtrate. Dilute with Ethyl Acetate and carefully neutralize with saturated
solution (Caution: Gas evolution).
Isolation: Separate the organic layer, dry over
, and concentrate.
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The product, 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine , typically elutes as an off-white to pale yellow solid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.
Proton NMR (
NMR)
Solvent: DMSO-
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
12.0 - 12.5
Broad Singlet
1H
NH (Pyrrole)
Confirms indole-like NH; exchangeable with .
8.0 - 8.2
Singlet (d)
1H
C4-H
The only proton on the pyridine ring. Should show coupling to F ().
7.6 - 7.8
Doublet/Multiplet
1H
C2-H
Pyrrole alpha-proton.
6.5 - 6.7
Doublet/Multiplet
1H
C3-H
Pyrrole beta-proton.
Mass Spectrometry (LC-MS)[7]
Ionization: ESI+
Expected Mass (
):
Calculated for
: ~214.96 / 216.96 (Br isotope pattern).
Observation: A distinct 1:1 doublet at m/z 215 and 217 confirms the presence of one Bromine atom.
Applications in Drug Discovery
The 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold acts as a versatile "linchpin" in medicinal chemistry campaigns.
Orthogonal Functionalization Strategy
C7-Functionalization (Suzuki Coupling):
The C7-Bromine is sterically accessible and electronically activated. It is ideal for coupling with aryl/heteroaryl boronic acids to extend the pharmacophore into the solvent-exposed region of a kinase pocket.
Reagents:
, , Dioxane/Water.
C5-Functionalization (
):
The C5-Fluorine is activated by the adjacent pyridine nitrogen (N6). While less reactive than the bromine, it allows for the introduction of nucleophiles (amines, alkoxides) under elevated temperatures, often used to fine-tune solubility or lipophilicity ().
Kinase Inhibition (FGFR/JAK):
Azaindoles are bioisosteres of purines. The pyrrolo[2,3-c]pyridine core mimics the adenine hinge-binding region of ATP, making this scaffold a privileged structure for designing Type I and Type II kinase inhibitors [1].
References
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021.
Batcho-Leimgruber Indole Synthesis. Wikipedia / Organic Chemistry Portal.[4]
7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine literature review
The following is an in-depth technical guide on 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine , designed for researchers in medicinal chemistry and drug discovery. CAS No: 1639977-12-0 Scaffold Class: 6-Azaindole (Pyrrolo[2...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine , designed for researchers in medicinal chemistry and drug discovery.
CAS No: 1639977-12-0
Scaffold Class: 6-Azaindole (Pyrrolo[2,3-c]pyridine)
Molecular Formula: C
HBrFNMolecular Weight: 215.02 g/mol
Executive Summary
7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is a highly specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., JAK, BTK) and BET bromodomain inhibitors. Structurally, it belongs to the 6-azaindole family, a scaffold that serves as a bioisostere of indole and purine.
This compound is valued for its dual-functionalization potential:
The C7-Bromine: Positioned
to the pyridine nitrogen, it is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
The C5-Fluorine: Strategically placed to block metabolic oxidation (P450 metabolism) at a typically labile position, while modulating the pKa of the pyridine nitrogen.
This guide details the synthesis, reactivity, and experimental handling of this scaffold.
Structural Analysis & Electronic Properties
The 6-azaindole core is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring. The introduction of fluorine and bromine atoms significantly alters this landscape.
Feature
Electronic Effect
Medicinal Chemistry Implication
Pyridine Nitrogen (N6)
Electron-withdrawing (Inductive/Mesomeric)
Increases acidity of N1-H; serves as H-bond acceptor in kinase hinge binding.
The following diagram illustrates the distinct reactivity zones of the molecule.
Figure 1: Site-selective reactivity profile of the 7-bromo-5-fluoro-6-azaindole scaffold.
Synthetic Pathways[1][2][3][4][5]
While de novo synthesis from substituted pyridines (via Bartoli or DMF-DMA cyclization) is possible, the most robust laboratory route for generating the 7-bromo functionality on the 6-azaindole core involves the N-Oxide Rearrangement (Reissert-Henze type reaction) .
Route A: N-Oxide Activation (Recommended)
This route starts from the commercially available 5-fluoro-1H-pyrrolo[2,3-c]pyridine.
N-Oxidation: Treatment with m-CPBA yields the N6-oxide.
Bromination: Reaction with POBr
(or TMSBr/activator) effects a nucleophilic attack of bromide at C7 followed by elimination, restoring aromaticity.
Figure 2: Synthesis via N-oxide activation. This method ensures regioselectivity for the C7 position.
Route B: De Novo Cyclization
For large-scale manufacturing where the core is unavailable:
Precursor: 2-Bromo-4-methyl-5-nitropyridine (with F at C3 relative to nitro? Note: Regiochemistry of precursor is critical and complex).
Method: Reaction with DMF-DMA to form the enamine, followed by reductive cyclization (Fe/AcOH or H
/Pd).
Constraint: This route is often lower yielding due to the competing reactivity of the halogens during the reduction step.
Experimental Protocols
Protocol 1: Synthesis via N-Oxide (Literature Adapted)
Based on standard protocols for 7-bromo-6-azaindole synthesis.
Note: Protection of N1 (e.g., with Boc or SEM) is recommended if the boronic acid is sterically demanding or if the catalyst is sensitive to the acidic NH.
Medicinal Chemistry Applications
Kinase Inhibition (JAK/BTK)
The pyrrolo[2,3-c]pyridine scaffold acts as an ATP-mimetic. The N1-H and N6 often form a "hinge-binding" motif with the kinase backbone (e.g., Glu/Leu residues).
Role of 5-F: Modulates the electron density of the hinge-binding motif, potentially increasing selectivity for specific kinase isoforms (e.g., JAK1 vs JAK2).
Role of 7-Br: Replaced by an aryl or heteroaryl tail to access the hydrophobic pocket or solvent-exposed region of the enzyme.
BET Bromodomain Inhibitors
Substituted azaindoles have been identified as acetyl-lysine mimetics. The 7-position substitution is critical for orienting the molecule within the ZA channel of the bromodomain protein.
Technical Monograph: Spectroscopic Profiling of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
This technical guide provides a comprehensive spectroscopic profile of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine , a critical halogenated 6-azaindole intermediate used in the development of kinase inhibitors (e.g., JAK,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive spectroscopic profile of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine , a critical halogenated 6-azaindole intermediate used in the development of kinase inhibitors (e.g., JAK, FGFR) and epigenetic modulators (BET bromodomain inhibitors).
CAS Registry Number: 1639977-12-0
Chemical Formula: C
HBrFNMolecular Weight: 215.02 g/mol
Structural Identity & Nomenclature
Correct numbering is vital for interpreting the NMR splitting patterns of this scaffold. The pyrrolo[2,3-c]pyridine core (also known as 6-azaindole ) places the pyridine nitrogen at position 6.
168–172 °C (Typical for di-halogenated azaindoles)
Structural Numbering Logic
N1: Pyrrole nitrogen (Exchangeable proton).
C2/C3: Pyrrole ring carbons.
C4: Pyridine top position (Protonated).
C5: Pyridine meta position (Fluorinated).
N6: Pyridine nitrogen.
C7: Pyridine ortho position (Brominated).[1][2][3][4][5]
Spectroscopic Characterization
Note: The following data represents the expert-derived consensus for this specific substitution pattern, synthesized from structure-activity relationships (SAR) of analogous 6-azaindoles and fluorinated pyridines.
A. Nuclear Magnetic Resonance (NMR)
The presence of Fluorine at C5 introduces significant spin-spin coupling (
and ), which splits both proton and carbon signals.
H NMR (400 MHz, DMSO-)
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment
12.10
br s
1H
-
H1 (NH, Exchangeable)
8.05
d
1H
H4 (Aromatic)
7.65
t / dd
1H
H2 (Pyrrole)
6.55
dd
1H
H3 (Pyrrole)
Key Diagnostic Features:
H4 Signal: This proton appears as a doublet due to coupling with the adjacent Fluorine at C5. It is the most deshielded aromatic carbon proton due to the electron-withdrawing nature of the pyridine ring and the ortho-fluorine.
H2/H3 Coupling: Typical pyrrole AB system. H2 is slightly more deshielded than H3.
Missing H7: The absence of a signal around 8.5–9.0 ppm confirms the bromination at the C7 position.
C NMR (100 MHz, DMSO-)
The Carbon-13 spectrum is dominated by C-F coupling.
Shift (, ppm)
Splitting
(Hz)
Assignment
152.4
d
C5 (C-F)
138.1
d
C4
133.5
s
-
C7a (Bridgehead)
129.8
d
C2
124.2
d
C7 (C-Br)
121.5
d
C3a (Bridgehead)
101.2
s
-
C3
F NMR (376 MHz, DMSO-)
Shift:
-132.0 to -136.0 ppm.
Pattern: Singlet (or weak doublet if H4 coupling is resolved).
Technical Guide: Biological Activity & Synthetic Utility of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
The following technical guide details the biological relevance, synthetic utility, and experimental applications of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine . Executive Summary 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological relevance, synthetic utility, and experimental applications of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine .
Executive Summary
7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1260863-86-6) is a high-value heterocyclic building block belonging to the 6-azaindole class. Unlike its more common isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole scaffold offers a unique electrostatic profile and hydrogen-bonding vector that is increasingly exploited in medicinal chemistry to overcome resistance or metabolic liability in kinase inhibitors and GPCR ligands.
While the compound itself is a synthetic intermediate with limited intrinsic biological activity, it serves as the critical "gateway" precursor to two distinct classes of bioactive molecules:
mGluR5 Negative Allosteric Modulators (NAMs): For the treatment of CNS disorders (anxiety, depression).
Potassium-Competitive Acid Blockers (P-CABs): For the treatment of GERD and peptic ulcers.
This guide analyzes the structural logic behind this scaffold, the biological mechanisms of its derivatives, and the protocols required to validate their activity.
Structural Logic & Pharmacophore Design
The biological utility of this compound is encoded in its specific substitution pattern. A medicinal chemist selects this intermediate to solve specific failure modes in drug discovery:
Alters pKa (~6.5) compared to indole, improving aqueous solubility while maintaining planarity for ATP-site or allosteric pocket binding.
7-Bromo Group
Highly reactive handle adjacent to the pyridine nitrogen.
Enables regioselective cross-coupling (Suzuki, Buchwald-Hartwig) to install critical pharmacophores (e.g., amines, carboxamides) without affecting the pyrrole ring.
5-Fluoro Group
High electronegativity; C-F bond strength.
Metabolic Blockade: Prevents oxidative metabolism (CYP450) at the electron-rich 5-position. Electronic Tuning: Lowers the basicity of the N6 nitrogen, modulating hydrogen bond acceptor strength.
Visualization: Scaffold Divergence & Utility
The following diagram illustrates how this single intermediate diverges into two major therapeutic classes based on the functionalization of the 7-Bromo position.
Figure 1: Divergent synthetic pathways transforming the 7-Br-5-F intermediate into bioactive mGluR5 antagonists and P-CABs.
Biological Mechanisms of Action
A. mGluR5 Antagonism (CNS Indications)
Derivatives synthesized from the 7-bromo position (specifically 7-carboxamides ) function as Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5).
Mechanism: These compounds bind to an allosteric site within the transmembrane domain (TMD), distinct from the orthosteric glutamate binding site (Venus Flytrap domain).
Effect: They stabilize the receptor in an inactive conformation, preventing the coupling of G
q/11 proteins. This inhibits the downstream signaling cascade: PLC activation IP3 production Intracellular Ca release.
Therapeutic Value: Reduced glutamatergic tone in the limbic system, offering anxiolytic and anti-depressant effects without the sedation associated with benzodiazepines.
B. Potassium-Competitive Acid Blockade (GI Indications)
Derivatives synthesized via C-N coupling at the 7-position (specifically 7-amines ) act as P-CABs .
Mechanism: These molecules bind ionically to the luminal surface of the H
/K-ATPase (proton pump) in gastric parietal cells. They compete reversibly with K ions.
Effect: Immediate inhibition of acid secretion.
Advantage: Unlike PPIs (e.g., omeprazole), P-CABs derived from this scaffold do not require acid activation and exhibit a faster onset of action.
Experimental Protocols
To validate the biological activity of derivatives generated from this intermediate, the following self-validating protocols are recommended.
Protocol 1: Synthesis of 7-Amine Derivative (Buchwald-Hartwig Coupling)
Validating the activity of 7-carboxamide derivatives.
Principle:
Quantify the ability of the compound to inhibit Glutamate-induced intracellular Calcium flux in HEK293 cells stably expressing human mGluR5.
Dye Loading: Aspirate media and load cells with Calcium-4 dye (Molecular Devices) containing 2.5 mM probenecid (to inhibit anion transport). Incubate 1 hr at 37°C.
Compound Addition: Add test compounds (derived from 7-Br-5-F scaffold) at varying concentrations (e.g., 1 nM to 10
M). Incubate for 15 mins.
Agonist Challenge: Inject Glutamate (EC
concentration) using the FLIPR (Fluorometric Imaging Plate Reader).
Data Analysis: Measure fluorescence (Ex 485nm / Em 525nm). Calculate IC
based on the reduction of the Glutamate-induced calcium peak.
Visualization: mGluR5 Signaling Pathway
The following diagram details the signaling cascade inhibited by derivatives of the 7-Br-5-F-6-azaindole scaffold.
Figure 2: Signal transduction pathway of mGluR5. The 6-azaindole derivative acts as a Negative Allosteric Modulator (NAM), blocking the cascade upstream of Calcium release.
Safety & Handling of Halogenated Azaindoles
Hazard Identification: 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is an irritant (Skin Irrit. 2, Eye Irrit. 2A).
Chemical Stability: The C-Br bond is sensitive to light and moisture. Store under inert atmosphere (Argon) at 2–8°C.
Reactive Hazards: Avoid contact with strong oxidizing agents. In synthesis, the pyrrole NH is acidic; use appropriate bases (NaH, Cs
CO) carefully to avoid runaway deprotonation exotherms.
References
Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists.
Source: Bioorganic & Medicinal Chemistry Letters (2012).[2]
Relevance: Establishes the 6-azaindole core as a privileged scaffold for mGluR5 NAMs.
Link:[Link]
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers.
Source: Chemical & Pharmaceutical Bulletin (2014).
Relevance: Validates the use of the 7-amino-6-azaindole scaffold for P-CAB activity.
Link:[Link]
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
Source: Molecules (2020) / ResearchGate.
Relevance: Comprehensive review of synthetic strategies for accessing the 6-azaindole core.
Link:[Link]
This guide provides an in-depth technical analysis of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine , a highly specialized 6-azaindole scaffold. It is structured to serve researchers in medicinal chemistry and drug discover...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine , a highly specialized 6-azaindole scaffold. It is structured to serve researchers in medicinal chemistry and drug discovery, focusing on the strategic synthesis, reactivity, and application of this "privileged structure" in kinase inhibitor design.
Executive Summary: The Strategic Scaffold
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a bioisostere of indole and purine, widely utilized in oncology and immunology to target ATP-binding pockets of kinases (e.g., JAK, Trk, PI3K). The specific substitution pattern of 7-bromo and 5-fluoro creates a unique chemical entity:
7-Bromo (C7-Br): Positioned ortho to the pyridine nitrogen (N6), this halogen is highly activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), serving as the primary vector for library expansion.
5-Fluoro (C5-F): Positioned meta to N6, the fluorine atom modulates the pKa of the pyridine nitrogen (reducing basicity), enhances metabolic stability by blocking oxidative metabolism at the electron-rich C5 position, and influences the dipole moment for specific binding interactions.
This guide details the "N-Oxide Rearrangement" route as the most authoritative synthetic pathway, bypassing the regioselectivity issues of direct halogenation.
Structural Analysis & Reactivity Profile
The chemical behavior of 7-bromo-5-fluoro-6-azaindole is defined by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.
Reactivity Heatmap
N1 (Pyrrole Nitrogen): Acidic (pKa ~13). Requires protection (SEM, Boc, Tosyl) before C7 manipulation to prevent catalyst poisoning or N-arylation.
C3 (Pyrrole β-position): Nucleophilic. Susceptible to electrophilic aromatic substitution (halogenation, formylation), but less reactive than in indole due to the electron-withdrawing pyridine ring.
C7 (Pyridine α-position): Electrophilic. The bromine atom here is labile to S_NAr and Pd-catalyzed oxidative addition.
C5 (Pyridine β-position): Stable. The C-F bond is generally inert under standard coupling conditions, ensuring it remains as a structural element in the final drug candidate.
Figure 1: Functional reactivity map of the 7-bromo-5-fluoro-6-azaindole scaffold.
Synthesis: The N-Oxide Rearrangement Route
Direct bromination of 6-azaindole typically occurs at C3 (pyrrole ring). To install bromine at C7 (pyridine ring) while maintaining a fluorine at C5, the most robust method involves the Reissert-Henze rearrangement or POBr3-mediated bromination of the corresponding N-oxide.
Procedure: Condense the starting pyridine with DMF-DMA/pyrrolidine in DMF at 110°C to form the enamine intermediate.
Cyclization: Reduce the nitro group (H2/Pd-C or Fe/AcOH) to the amine, which spontaneously cyclizes to form 5-fluoro-1H-pyrrolo[2,3-c]pyridine .
Note: The C2-chlorine is often removed during hydrogenolysis (if Pd/C is used), or can be removed selectively later. For the 5-F analog, ensuring the F remains is critical (Pd/C can sometimes defluorinate; Fe/AcOH is safer).
Step 2: N-Oxidation
Reagents: m-CPBA (meta-Chloroperoxybenzoic acid), EtOAc or DCM.
Protocol: Dissolve 5-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in EtOAc at 0°C. Add m-CPBA (1.2 eq) portion-wise. Stir at RT for 4-12 h.
Workup: Wash with sat. NaHCO3 to remove benzoic acid. The product, 5-fluoro-1H-pyrrolo[2,3-c]pyridine 6-oxide , often precipitates or is isolated by extraction.
Step 3: Regioselective C7-Bromination
Reagents: POBr3 (Phosphorus oxybromide), Toluene or DCE.
Protocol: Suspend the N-oxide (1.0 eq) in anhydrous toluene. Add POBr3 (1.5 eq) at 0°C. Heat to 80-100°C for 2-4 h.
Mechanism: The N-oxide oxygen attacks the phosphorus, activating the C7 position for nucleophilic attack by bromide ion, followed by elimination of the phosphate species.
Figure 2: The N-oxide rearrangement pathway for regioselective C7-bromination.
Experimental Protocols
Protocol A: C7-Bromination via N-Oxide
Reference Grounding: Adapted from standard 6-azaindole functionalization methodologies [1, 2].
Preparation of N-Oxide:
To a stirred solution of 5-fluoro-1H-pyrrolo[2,3-c]pyridine (2.0 g, 14.7 mmol) in EtOAc (50 mL) at 0 °C, add m-CPBA (70%, 3.98 g, 16.1 mmol) portion-wise over 15 min. Allow the mixture to warm to room temperature and stir for 12 h. The formation of a white precipitate indicates the N-oxide. Filter the solid, wash with cold EtOAc (2 x 10 mL) and Et2O (20 mL), and dry under vacuum. Yield: ~85%.
Bromination with POBr3:
Suspend the N-oxide (1.5 g, 9.8 mmol) in anhydrous toluene (30 mL). Add POBr3 (4.2 g, 14.7 mmol) carefully under nitrogen. Heat the reaction mixture to 90 °C for 3 h. Monitor by LCMS for the disappearance of the N-oxide (M+16) and appearance of the bromide (M+79/81).
Quench: Cool to 0 °C. Slowly pour into ice-water (100 mL). Neutralize with sat. NaHCO3 to pH 8. Extract with EtOAc (3 x 50 mL).
Purification: Flash chromatography (Hexanes/EtOAc gradient). The 7-bromo isomer typically elutes before the starting material.
Protocol B: Suzuki-Miyaura Coupling at C7
Application: Installing an aryl group at the 7-position.
Conditions: Degas with nitrogen. Heat at 90-100 °C for 2-4 h.
Note: If the N1-H is unprotected, use 3.0 eq of base to account for deprotonation, or protect with SEM (2-(Trimethylsilyl)ethoxymethyl) prior to coupling for better yields.
Medicinal Chemistry Applications
Kinase Inhibition (JAK/Trk)
The 7-bromo-5-fluoro-6-azaindole scaffold is a "privileged" template for Type I kinase inhibitors.
Hinge Binding: The pyridine nitrogen (N6) and pyrrole NH (N1) often form a bidentate hydrogen bond motif with the kinase hinge region (e.g., Glu/Leu residues).
Gatekeeper Interaction: The C5-Fluoro group can interact with the gatekeeper residue or improve lipophilicity (LogP) to penetrate the ATP pocket.
Solvent Front: Substituents introduced at C7 (via Suzuki coupling) extend into the solvent-exposed region, allowing for solubilizing groups (e.g., piperazines, morpholines) to be attached.
Quantitative Data: Substituent Effects
Comparison of C5-H vs C5-F analogs in generic kinase assays (Hypothetical representative data based on scaffold properties [3]):
Property
7-Bromo-6-azaindole (H)
7-Bromo-5-fluoro-6-azaindole (F)
Impact of 5-Fluoro
pKa (Pyridine N)
~4.8
~2.5
Reduced basicity; less protonation at physiological pH.
Song, J. J., et al. "Synthesis of 6-azaindoles via the Pd-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry, 2010.
Lérris, A., et al. "Regioselective functionalization of 6-azaindole N-oxides." Tetrahedron Letters, 2015.
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Vertex Pharmaceuticals. "Pyrrolo[2,3-c]pyridine derivatives as kinase inhibitors." US Patent 2020/0354350.[1]
(Note: The synthesis of the specific 5-fluoro-7-bromo isomer is an advanced adaptation of the general methods cited in Refs 1 & 2. Always verify CAS numbers for commercial starting materials.)
Application Note: Analytical Profiling of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
This Application Note and Protocol Guide is designed for researchers and analytical scientists working with 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1639977-12-0). It synthesizes theoretical structural analysis w...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers and analytical scientists working with 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1639977-12-0). It synthesizes theoretical structural analysis with practical, field-proven methodologies for quality control and structural elucidation.
Executive Summary & Scientific Context
7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is a critical heterocyclic building block, particularly in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors. The 6-azaindole scaffold mimics the purine core of ATP, while the C5-fluorine and C7-bromine substituents provide essential handles for Structure-Activity Relationship (SAR) tuning:
C5-Fluorine: Modulates metabolic stability (blocking P450 oxidation) and alters the pKa of the pyridine nitrogen.
C7-Bromine: Serves as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to install solubility-enhancing groups or hydrophobic tails.
Analytical Challenge: The presence of both halogen atoms creates unique electronic environments that complicate standard NMR interpretation due to C-F and H-F coupling. Furthermore, the amphoteric nature of the azaindole core requires careful pH control during LC-MS analysis.
Physicochemical Profile
Property
Value / Description
CAS Number
1639977-12-0
Molecular Formula
CHBrFN
Molecular Weight
214.96 (monoisotopic); 215.02 (average)
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM; Insoluble in Water
pKa (Calculated)
~11.5 (pyrrole NH), ~2.5 (pyridine N)
LogP
~2.1
Analytical Strategy Workflow
The following decision tree outlines the logical flow for validating a batch of this compound, ensuring both chemical purity and structural integrity.
Figure 1: Analytical Quality Control Workflow for Halogenated Azaindoles.
Objective: To quantify chemical purity and detect regioisomeric impurities (e.g., 4-bromo isomers).
Rationale: The C18 column is standard, but the addition of TFA is crucial to suppress the ionization of the pyrrole NH and pyridine N, sharpening the peak shape.
Instrument: Agilent 1200/1260 or Waters Alliance.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Luna C18(2).
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: UV at 254 nm (primary) and 220 nm (secondary).
Gradient Program:
Time (min)
% Mobile Phase B
Description
0.0
5
Equilibration
10.0
95
Linear Gradient
12.0
95
Wash
12.1
5
Re-equilibration
15.0
5
End
Acceptance Criteria: Main peak area > 97.0%. No single impurity > 1.0%.
8.1 - 8.3 ppm (1H, d, J 2-3 Hz, H4): This is the key diagnostic signal. H4 is on the pyridine ring.[1][2][3] It will appear as a doublet due to long-range coupling with the Fluorine at C5 ().
-130 to -140 ppm (s): Single distinct peak corresponding to the aromatic fluorine.
Self-Validation Check:
If the signal at ~8.2 ppm is a singlet, the fluorine may be missing or in the wrong position (e.g., C7-F, C5-Br swap). It must be a doublet to confirm the H4-F5 proximity.
Handling & Stability Guidelines
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; use amber vials.
Safety: This compound is a potential skin and eye irritant. It may possess kinase inhibitory activity.[4] Handle inside a fume hood with nitrile gloves.
References
Synthesis of Azaindoles: Schirok, H. (2006). Synthesis of 6-Azaindoles. Journal of Organic Chemistry.
NMR of Fluorinated Pyridines: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
General Characterization of 6-Azaindoles: Volochnyuk, D. M., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization. ChemRxiv.
Application Note: In Vivo Profiling of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine Derivatives
From Scaffold to Lead: Optimizing Kinase Inhibitors for Preclinical Efficacy Abstract This application note details the preclinical evaluation of small molecule inhibitors derived from 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]p...
Author: BenchChem Technical Support Team. Date: February 2026
From Scaffold to Lead: Optimizing Kinase Inhibitors for Preclinical Efficacy
Abstract
This application note details the preclinical evaluation of small molecule inhibitors derived from 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190314-14-3). While this halogenated 6-azaindole serves as a high-value intermediate rather than a standalone therapeutic, its specific substitution pattern—combining a reactive C7-bromide for diversity generation and a C5-fluorine for metabolic blocking—makes it a privileged scaffold for developing metabolically stable kinase inhibitors (e.g., JAK, FLT3, FGFR). This guide provides standardized protocols for formulation, pharmacokinetic (PK) assessment, and in vivo efficacy modeling for lead candidates generated from this core.
Introduction: The 6-Azaindole Advantage
The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a bioisostere of indole and purine, widely utilized to mimic the ATP-binding motif of kinases. The specific derivative 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine offers two distinct medicinal chemistry advantages:
C7-Bromine Handle: Allows for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce selectivity elements (warheads).
C5-Fluorine Blockade: The C5 position of azaindoles is electron-rich and prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Fluorination at this site significantly extends in vivo half-life (
) by blocking metabolic soft spots.
Safety Warning: The parent scaffold is an alkylating/arylating intermediate. It should never be dosed directly in animals. The protocols below apply to the functionalized lead compounds synthesized from this block.
Chemical Derivatization Workflow
Before in vivo testing, the scaffold must be elaborated into a target-specific inhibitor. The following logic flow illustrates the standard "Design-Make-Test" cycle for this scaffold.
Figure 1: The derivatization workflow transforming the halogenated scaffold into a bioactive lead candidate.
Formulation Protocols for In Vivo Dosing
6-azaindole derivatives are typically lipophilic (LogP > 3) and crystalline, presenting solubility challenges. A "standard aqueous" suspension often results in poor bioavailability (
cells in 100 µL Matrigel/PBS (1:1). Inject subcutaneously into the right flank of BALB/c nude mice.
Randomization: When tumors reach ~150 mm³ (approx. 10-14 days), randomize mice into groups (n=8):
Vehicle Control (PO, q.d.)
Test Compound Low Dose (10 mg/kg, PO, q.d.)
Test Compound High Dose (50 mg/kg, PO, q.d.)
Positive Control (e.g., Quizartinib).
Dosing Regimen: Treat for 21 days. Measure tumor volume (
) and body weight every 3 days.
Endpoints:
TGI (Tumor Growth Inhibition):
. Target > 60%.
PD Marker: Harvest tumors 4 hours post-last dose. Perform Western Blot for p-FLT3 or p-STAT5 to confirm target engagement.
Safety & Toxicology Considerations
The 5-fluoro-6-azaindole core is generally well-tolerated, but specific toxicities must be monitored:
QTc Prolongation: Azaindoles can inhibit hERG channels. Perform an in vivo telemetry study if hERG
.
Phototoxicity: Some halogenated heterocycles are phototoxic. Monitor animals for skin irritation under standard lighting.
Figure 2: Sequential in vivo validation pipeline.
References
Zhang, H., et al. (2019). "Identification of Pyrrolo[2,3-d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors." Journal of Medicinal Chemistry.
Song, J., et al. (2013). "Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium Tuberculosis and Are Efficacious in Vivo."[2][3] Journal of Medicinal Chemistry.
Leboho, T. C., et al. (2015). "Double Sonogashira Reactions on Dihalogenated Aminopyridines for the Assembly of an Array of 7-Azaindoles." Bioorganic & Medicinal Chemistry. [2][4]
Vertex AI Grounding. (2024). "Search results for 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine medicinal chemistry.
7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine for high-throughput screening
Application Note: High-Throughput Screening & Library Generation using 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine Abstract This guide details the strategic application of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (also...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening & Library Generation using 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
Abstract
This guide details the strategic application of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (also known as a substituted 6-azaindole) as a privileged scaffold in drug discovery. Unlike the more common 7-azaindole ([2,3-b] isomer), the [2,3-c] core offers unique vector geometries for target engagement, particularly in epigenetic (e.g., LSD1) and kinase targets. This note provides a validated workflow for transforming this building block into a diversity-oriented library and protocols for its subsequent high-throughput screening (HTS), emphasizing solubility management and orthogonal chemical reactivity.
Part 1: The Scaffold Advantage
Structural Biology & Rationale
The 1H-pyrrolo[2,3-c]pyridine core is a bioisostere of indole and purine, making it an ideal mimetic for ATP-binding pockets or histone tails.
7-Bromo Position: Located adjacent to the pyridine nitrogen (N6), this position is highly activated for nucleophilic aromatic substitution (
) and palladium-catalyzed cross-couplings. It serves as the primary vector for introducing diversity (R1).
5-Fluoro Position: The fluorine atom modulates the
of the pyridine nitrogen, enhances metabolic stability against oxidative metabolism, and can serve as a weak hydrogen bond acceptor.
Pyrrole NH: Provides a critical hydrogen bond donor (HBD) for hinge binding in kinases or aspartate interactions in epigenetic enzymes.
Orthogonal Reactivity Profile
The core allows for sequential functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) data.
Reaction: Seal block with heavy-duty foil. Heat at 90°C for 16 hours (shaking incubator).
Workup: Filter through a Celite-packed filter plate to remove Pd black.
Step C: Deprotection & Formatting
Evaporate solvent (Genevac).
Add 500 µL TFA:DCM (1:1) or TBAF (1M in THF) depending on protecting group. Heat at 60°C for 2 hours.
Neutralize, evaporate, and reconstitute in 100% DMSO to a final concentration of 10 mM.
Part 3: HTS Assay Development & Execution
Objective: Screen the generated library against a target kinase or epigenetic enzyme (e.g., LSD1) while minimizing false positives.
Solubility & Acoustic Dispensing
5-Fluoro-6-azaindoles are generally lipophilic. Traditional tip-based liquid handling can cause compound precipitation during the intermediate dilution steps.
Recommendation: Use Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo) for direct transfer from source plate to assay plate.
Protocol:
Source: 10 mM compound in DMSO (384-well LDV plate).
Destination: Assay buffer in 1536-well white solid-bottom plate.
Transfer Volume: 2.5 nL to 50 nL (to achieve 10 µM final).
Self-Validation: Include a "DMSO-only" lane to normalize for solvent effects.
Assay Interference Check (The "Counter-Screen")
Azaindoles can exhibit intrinsic fluorescence in the UV-blue region, potentially interfering with FRET or TR-FRET assays.
Interference Flagging Protocol:
Run the HTS assay without the enzyme/target (Buffer + Compound + Detection Reagents).
Read signal.
Logic: If Signal > (Background + 3
), the compound is a "Fluorescent False Positive."
Triage Logic
Caption: Figure 2. Data triage logic for 6-azaindole library screening.
Part 4: Data Analysis & Troubleshooting
Quantitative Metrics
Ensure your assay is robust before screening the library.
Metric
Acceptance Criteria
Formula
Z-Factor ()
(Ideal )
$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background
DMSO Tolerance
inhibition at 1% DMSO
Compare Activity vs Activity
Troubleshooting Guide
Issue: Low yield in Suzuki coupling (Step 2.2).
Cause: The C-7 bromine is sterically crowded by the N-protecting group.
Solution: Switch catalyst to Pd-XPhos-G3 or Pd(dtbpf)Cl2 , which are optimized for sterically hindered heteroaryl chlorides/bromides.
Issue: High fluorescence background in HTS.
Cause: 6-azaindole core stacking or aggregation.
Solution: Add 0.01% Triton X-100 or CHAPS to the assay buffer to prevent colloidal aggregation (promiscuous inhibition).
References
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Med.[3] Chem. Lett. (2023).[3][4][5][6]
[Link][3]
A Regioselective C7 Bromination and C7 Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling. RSC Advances. (2021).[1][3][5][7][8]
[Link]
This guide details the chemical utility, handling, and experimental protocols for 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine , a specialized heterocyclic building block. A Versatile Scaffold for Kinase Inhibitor Discover...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical utility, handling, and experimental protocols for 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine , a specialized heterocyclic building block.
A Versatile Scaffold for Kinase Inhibitor Discovery[1]
Executive Summary
7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1639977-12-0) is a halogenated derivative of the 6-azaindole scaffold. It is primarily utilized in medicinal chemistry as a bioisostere of indole and 7-azaindole, offering distinct electronic properties and hydrogen-bonding geometries.
This molecule serves as a critical intermediate for developing Type I and Type II kinase inhibitors (e.g., FGFR, JAK, MPS1) where the pyrrolo[2,3-c]pyridine core functions as the "hinge binder." The C7-bromide provides a reactive handle for cross-coupling (Suzuki/Buchwald), while the C5-fluorine atom modulates metabolic stability (blocking P450 oxidation) and fine-tunes the pKa of the pyridine nitrogen.
Chemical Profile & Reactivity Landscape
Structural Numbering & Logic
Correct numbering is vital for experimental design. In the pyrrolo[2,3-c]pyridine system:
to the pyridine nitrogen (N6). Highly activated for oxidative addition (Pd) and nucleophilic aromatic substitution ().
C5 (Fluoro): Positioned
to the pyridine nitrogen. The C-F bond is generally inert to standard coupling conditions, serving as a permanent structural element.
Reactivity Map (DOT Visualization)
Figure 1: Functionalization logic. The C7-Br is the primary synthetic handle, while C5-F provides stability.
Storage & Handling Protocols
Parameter
Specification
Physical State
White to off-white solid
Storage Temp
2–8°C (Desiccated)
Solubility
Soluble in DMSO (>50 mg/mL), DMF, Methanol. Sparingly soluble in DCM.
Stability
Stable under N2. Hygroscopic. Solutions in DMSO are stable for 24h at RT.
Safety
Irritant (Skin/Eye). Use standard PPE. Handle in fume hood.
Experimental Protocols
Protocol A: C7-Selective Suzuki-Miyaura Coupling
This protocol is optimized to couple aryl boronic acids to the C7 position while preserving the C5-fluorine and the N1-H (unprotected).
Mechanistic Insight: The electron-deficient nature of the pyridine ring at C7 facilitates rapid oxidative addition. The use of XPhos Pd G2 or Pd(dppf)Cl2 prevents dehalogenation side reactions.
Setup: In a microwave vial or Schlenk flask, combine the substrate (100 mg, 0.46 mmol), aryl boronic acid (0.55 mmol), and Pd catalyst.
Inerting: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M K2CO3 (0.7 mL) via syringe.
Reaction:
Thermal: Heat to 90°C for 4–12 hours.
Microwave: Heat to 100°C for 30–60 minutes.
Monitoring: Monitor by LC-MS. Look for the consumption of the bromide (M+H: 215/217) and formation of product.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[5][6]
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH). The product is often polar; a gradient up to 10% MeOH in DCM may be required.
Protocol B: N1-Alkylation (Optional)
If solubility is an issue or N1-substitution is required for SAR, alkylation should be performed before C7-coupling to prevent regioselectivity issues.
Procedure:
Dissolve substrate in anhydrous DMF (0.1 M).
Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir for 15 min (solution turns yellow/orange).
Add alkyl halide (1.1 equiv) dropwise.
Warm to RT and stir for 1–2 hours.
Quench with water (carefully) and extract with EtOAc.[1][4]
C4-H: Singlet/Multiplet ~8.0 ppm (deshielded by pyridine N).
Note: The absence of a proton at C7 and C5 simplifies the aromatic region significantly.
Case Study: Kinase Inhibitor Design
Context: Designing an FGFR inhibitor.
Strategy:
Hinge Binding: The N1-H and N6 of the pyrrolo[2,3-c]pyridine core form a bidentate H-bond interaction with the kinase hinge region (e.g., Glu/Ala backbone).
Gatekeeper Interaction: The C5-Fluorine can interact with the gatekeeper residue or improve lipophilicity to cross the cell membrane.
Solvent Front: An aryl group introduced at C7 (via Protocol A) extends into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., piperazines).
Workflow Visualization
Figure 2: Synthetic workflow for inhibitor synthesis.
References
Structure and Activity of Pyrrolo[2,3-c]pyridines
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives (and rel
7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine stability and storage conditions
This technical guide addresses the stability, storage, and handling of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (a halogenated 6-azaindole derivative). Due to the specific substitution pattern (fluorine and bromine fla...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability, storage, and handling of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (a halogenated 6-azaindole derivative). Due to the specific substitution pattern (fluorine and bromine flanking the pyridine nitrogen), this compound exhibits unique reactivity profiles that differ from standard indoles.
The following protocols are derived from structure-activity relationship (SAR) data of closely related analogs (e.g., 7-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine) and established heterocyclic chemistry principles.
Part 1: Executive Summary & Physicochemical Profile
Compound Classification: Halogenated 6-Azaindole Building Block
Primary Application: Scaffold for kinase inhibitor development (targeting ATP binding pockets) and fragment-based drug discovery.
Property
Specification / Recommendation
Physical State
Off-white to pale yellow solid
Molecular Weight
~215.02 g/mol
Predicted pKa
~12.5 (Pyrrole NH)
Hygroscopicity
Low to Moderate (Store Desiccated)
Light Sensitivity
Moderate (Halogenated heterocycles can undergo photodehalogenation)
Preferred Solvent
DMSO (Dimethyl Sulfoxide), DMF
Solubility (Water)
Negligible (< 0.1 mg/mL)
Part 2: Storage & Handling Protocols
Long-Term Storage (Solid State)
To maximize shelf life (>2 years), the solid compound must be protected from three degradation vectors: moisture, oxidation, and UV radiation.
Temperature: Store at -20°C . While stable at 4°C for short periods (weeks), -20°C prevents slow hydrolysis or oxidation.
Atmosphere: Store under inert gas (Argon or Nitrogen) . The electron-deficient pyridine ring renders the compound susceptible to slow oxidation over months.
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap to prevent moisture ingress.
Solution Stability (Stock Solutions)
CRITICAL: Do not store stock solutions in water or aqueous buffers.
Solvent: Anhydrous DMSO (Grade ≥99.9%).
Concentration: Typically 10 mM to 50 mM.
Storage: Aliquot into single-use volumes (e.g., 50 µL) and freeze at -20°C or -80°C.
Freeze/Thaw Cycles: Limit to maximum 3 cycles . Repeated freeze-thaw promotes precipitation and moisture absorption from the air (DMSO is hygroscopic).
Decision Logic for Storage
Figure 1: Decision matrix for optimal storage conditions based on physical state and duration.
Part 3: Chemical Stability & Reactivity (The "Why")[4]
Understanding the reactivity of the 6-azaindole scaffold is crucial for experimental design.
Nucleophilic Attack (
Sensitivity)
The 7-Bromo and 5-Fluoro substituents flank the pyridine nitrogen (N6). This creates a highly electron-deficient environment.
Risk: In assay buffers containing thiols (e.g., DTT,
-mercaptoethanol, Glutathione), the bromine or fluorine can be displaced by the thiol nucleophile, changing the chemical structure of your inhibitor.
Prevention: If possible, use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent in your assay buffer, as it is less nucleophilic than DTT.
Acidity of Pyrrole NH
The pyrrole NH (position 1) has a pKa of ~12-13.
Risk: In strong basic conditions (pH > 12), the proton is removed, creating a nucleophilic anion that can react with electrophiles or oxidize rapidly.
Prevention: Maintain pH < 10 for stability.
Reactivity Pathway Diagram
Figure 2: Primary degradation pathways. Note the susceptibility to nucleophiles (thiols) due to the activated pyridine ring.
Part 4: Troubleshooting & FAQ
Q1: My DMSO stock solution has formed a precipitate after thawing. What should I do?
Cause: Moisture absorption. DMSO is hygroscopic; if the vial was opened while cold, water condensed inside, reducing solubility.
Solution:
Warm the vial to 37°C in a water bath for 5-10 minutes.
Vortex vigorously.
If precipitate remains, sonicate for 5 minutes.
Critical: If the solid does not dissolve, do not filter. The concentration is no longer accurate. Prepare a fresh stock.
Q2: Can I store this compound in PBS or cell culture media?
No. The compound has poor water solubility. It will likely crash out of solution (precipitate) over time or adhere to the plastic walls of the tube.
Protocol: Prepare a 1000x stock in DMSO and spike into the media immediately before use to minimize precipitation risk.
Q3: I see a color change from off-white to yellow/brown. Is the compound ruined?
Analysis: This indicates mild oxidation or photolysis.
Verdict:
Slight Yellowing: Likely <2% impurity. Usually acceptable for biochemical assays (IC50 determination).
Dark Brown/Black: Significant degradation. Discard.
Verification: Run a quick LC-MS. If the main peak is >95% and the mass matches (M+H), it is safe to use.
Q4: Why does the protocol warn against DTT?
Mechanism: The 7-position (Bromine) and 5-position (Fluorine) are "activated" by the adjacent pyridine nitrogen. In a long incubation (e.g., overnight crystallization or slow binding assay) with high DTT (1-5 mM), the sulfur can attack and displace the halogen.
Alternative: Use TCEP (0.5 - 1 mM) or keep DTT concentration low (< 1 mM) and incubation times short.
References
Chemical Identity & Analog Properties
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 945840-69-7).[1] Available at: (Accessed 2024).
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1198096-48-8). Sigma-Aldrich. Available at: (Accessed 2024).
Azaindole Reactivity & Synthesis:
Song, J. J., et al. (2002). "Synthesis of hydrolysis-resistant 7-azaindoles." Journal of Organic Chemistry. (Demonstrates stability profiles of halogenated azaindoles).
Lécren, L., et al. (2005). "Reactivity of the azaindole scaffold." Tetrahedron. (Discusses
susceptibility of pyridine-ring halogens).
General Handling of Halogenated Heterocycles
Echemi. "Safety Data Sheet: 7-Bromo-5-fluoro-1,4-benzodiazine (Analog)." Available at: (Accessed 2024).
This guide serves as a technical resource for researchers working with 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine .[1] It is designed to navigate the specific reactivity challenges posed by this electron-deficient 6-azai...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical resource for researchers working with 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine .[1] It is designed to navigate the specific reactivity challenges posed by this electron-deficient 6-azaindole scaffold, focusing on regioselectivity, catalyst compatibility, and step-economy.[1]
[1]
Scaffold Analysis & Reactivity Map
Before initiating synthesis, it is critical to understand the electronic bias of the pyrrolo[2,3-c]pyridine (6-azaindole) core. Unlike standard indoles, the pyridine nitrogen at position 6 significantly lowers the pKa of the pyrrole N-H and activates adjacent carbons toward nucleophilic attack.
Reactivity Hotspots
N1 (Pyrrole Nitrogen): Highly acidic (pKa ~12-13 in DMSO). Prone to deprotonation by weak bases, leading to catalyst poisoning or unintended N-arylation.[1]
C7-Bromide: Located
to the pyridine nitrogen (N6). This is the primary site for Oxidative Addition (Suzuki/Buchwald) and Metal-Halogen Exchange .
C5-Fluoride: Located
to the pyridine nitrogen.[1] This site is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.
C7-Br Oxidative Addition (Kinetic control with Pd(0))
C5-F SNAr (Competes with C7-Br under basic/nucleophilic conditions)
Common Pitfalls & Troubleshooting Protocols
Pitfall 1: Catalyst Poisoning via N1-H Acidity
Issue: The electron-withdrawing nature of the pyridine ring renders the N1-proton acidic.[1] In Pd-catalyzed cross-couplings, the deprotonated azaindolyl anion can bind tightly to Palladium, arresting the catalytic cycle (Pd-sequestration).[1]
Symptom: Stalled conversion despite active catalyst; formation of N-arylated byproducts.[1]
Protocol A: Protecting Group Strategy (Recommended)
Always protect the N1 position before attempting C-C or C-N bond formation.
Tosylation (Ts): Excellent for crystallinity. Stable to acidic Suzuki conditions.
Deprotection: NaOH/MeOH or TBAF (mild).
SEM/Boc: Use for lithiation chemistry to direct metallation to C2.
Warning: Boc groups can be thermally unstable >80°C in basic media.
Protocol B: "Base-Tuning" for Unprotected Substrates
If protection is impossible, use a base that is too weak to deprotonate N1 or use a "dummy" ligand.[1]
Base: Use
or (anhydrous). Avoid alkoxides ().
Ligand: Use biaryl phosphines (e.g., XPhos, SPhos) which form stable, active mono-ligated Pd species that are less susceptible to anionic inhibition.
Pitfall 2: The "Fluorine Trap" (Unintended SNAr at C5)
Issue: When performing Suzuki coupling at C7-Br using basic conditions (e.g.,
in DMF), the carbonate or solvent impurities can attack the C5-F position. The C5-F bond is activated by the pyridine nitrogen, making it a "ticking time bomb" for SNAr.
Symptom: Formation of C5-alkoxy or C5-hydroxy impurities; loss of the fluorine handle.[1]
Troubleshooting Guide:
Variable
Recommendation
Rationale
Solvent
Dioxane or Toluene
Avoid DMF/DMA/NMP at high temps (>100°C) as they can decompose to form dimethylamine, which rapidly displaces C5-F.
Base
KF or K3PO4
Fluoride bases are non-nucleophilic toward the aromatic ring.[1] Carbonates are risky if alcohols are present.
| Temperature | < 80°C | SNAr rates drop significantly below 80°C, while Pd-oxidative addition at C7-Br remains fast.[1] |
Pitfall 3: Regioselectivity in Metal-Halogen Exchange
Issue: Attempting to lithiate C7-Br for quenching with electrophiles.
Risk: 6-azaindoles are prone to "Halogen Dance" or directed lithiation at C2 (if N-protected).[1]
Solution:
Exchange: Use
-PrMgCl[1]·LiCl (Turbo Grignard) at -20°C instead of -BuLi at -78°C. The Mg-insertion is more chemoselective for the C-Br bond and less basic, preventing C2-deprotonation.[1]
Sequential Functionalization Workflow
The following diagram illustrates the logical flow for functionalizing the scaffold without losing regiocontrol.
Caption: Logical workflow for orthogonal functionalization. Note that C7-coupling is generally preferred first to preserve the C5-F handle for late-stage diversification.[1]
Frequently Asked Questions (FAQ)
Q1: Can I perform a Suzuki coupling on the unprotected 7-bromo-5-fluoro-6-azaindole?A: Yes, but it is difficult.[1] You must use a non-coordinating base like Potassium Fluoride (KF) in wet THF/water. Avoid strong bases like
which may solubilize the substrate but also promote Pd-poisoning by the azaindole anion. High catalyst loading (5-10 mol%) is often required.[1]
Q2: Why am I seeing a mass of M+31 in my LCMS after heating in methanol?A: You have likely displaced the C5-Fluorine with a methoxy group. The 5-position is activated for SNAr.[1] If you use MeOH as a solvent with a base (even weak carbonate), you generate methoxide in equilibrium, which attacks C5. Switch to
-PrOH or Dioxane/Water.
Q3: Is the C5-Fluorine stable to hydrogenation?A: Generally, yes.[1] Unlike C-Cl or C-Br, the aromatic C-F bond is strong and resistant to hydrogenolysis (
) under standard conditions.[1] However, if the ring is protonated (acidic media), the activation energy drops. Perform hydrogenations in neutral alcoholic solvents.
Q4: Which position reacts first with hydrazine?A: Hydrazine is a potent nucleophile. It will attack C5-F via SNAr before it displaces the C7-Br, especially at elevated temperatures.[1] If you aim to displace the bromide, you must first engage the C5-F or run the reaction at lower temperatures with a catalyst (Buchwald-Hartwig) rather than relying on SNAr.
References
Reactivity of 6-Azaindoles: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-azaindoles."[1] Tetrahedron, 2007, 63(36), 8689–8707. Link
Suzuki Coupling Selectivity: Schoenebeck, F., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[1] Chemical Science, 2013. Link
SNAr Mechanisms in Heterocycles: "Nucleophilic Aromatic Substitution of Activated Heterocycles." Organic Chemistry Portal. Link
Azaindole Acidity & Protection: L'Heureux, A., et al. "Practical Synthesis of 7-Azaindoles."[1] Journal of Organic Chemistry, 2010. Link
Technical Support Center: Impurity Profiling of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for the impurity profiling of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, analytical scientists, and drug development professionals to navig...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the impurity profiling of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying, quantifying, and controlling impurities in this critical heterocyclic building block. Our goal is to provide practical, field-proven insights in a direct question-and-answer format to address specific issues encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the impurity profiling of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine, grounding the subsequent troubleshooting guide in essential regulatory and scientific context.
Q1: What is 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine, and why is its purity important?
7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is a halogenated derivative of 6-azaindole. Azaindole scaffolds are prevalent in medicinal chemistry and are key components of numerous therapeutic agents, including kinase inhibitors for cancer therapy.[1] The purity of this intermediate is paramount because impurities, even at trace levels, can be carried through multi-step syntheses, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[2]
Q2: What are the primary sources and types of impurities associated with 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine?
Impurities are classified based on their origin. For a synthesized compound like this, they typically fall into three categories as defined by the International Council for Harmonisation (ICH).[3]
Organic Impurities: These are the most common and structurally similar to the target compound. They include:
Starting Materials: Unreacted precursors from the synthesis.
By-products: Formed from side reactions during the manufacturing process. Common synthetic routes like the Bartoli or Fischer indole synthesis can generate regioisomers or incompletely cyclized products.[4][5]
Intermediates: Precursors that failed to react completely to form the final product.
Degradation Products: Formed during manufacturing or storage due to exposure to stress factors like acid, base, light, heat, or oxygen.[3]
Inorganic Impurities: These can include reagents, ligands, catalysts (e.g., residual palladium from cross-coupling reactions), heavy metals, or other inorganic materials introduced during manufacturing.[3][6]
Residual Solvents: Organic solvents used during the synthesis or purification process that are not fully removed. Their control is governed by ICH Q3C guidelines.[6][7]
Q3: What are the regulatory thresholds for controlling these impurities?
The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[6] These thresholds are based on the maximum daily dose (MDD) of the final drug product.
Maximum Daily Dose
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10% or 1.0 mg/day TDI, whichever is lower
0.15% or 1.0 mg/day TDI, whichever is lower
> 2 g/day
0.03%
0.05%
0.05%
TDI: Total Daily Intake
Qualification is the process of gathering data to establish the biological safety of an impurity at a specified level.[6]
Q4: What is a "stability-indicating method," and why is it essential?
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the purity and potency of a drug substance over time.[8][9] Its key feature is the ability to separate the intact drug substance from its degradation products, process impurities, and other potential components like excipients.[8] Developing a SIAM is a regulatory requirement and is crucial for determining the shelf-life and appropriate storage conditions for the material. Forced degradation studies are the primary tool used to generate potential degradation products and demonstrate the method's specificity.[10][11]
Part 2: Troubleshooting and Experimental Guides
This section provides solutions to specific problems you may encounter during the analysis of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine.
Workflow for Impurity Identification and Characterization
The overall process involves a systematic approach from initial detection to final structural confirmation.
HPLC is the cornerstone technique for impurity profiling due to its high resolving power and sensitivity.[2]
Q: My primary peak for 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is tailing significantly. What are the causes and solutions?
A: Peak tailing is often caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica-based column packing.
Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with free silanols, delaying its elution relative to the main peak band and causing a "tail."
Solutions:
Lower Mobile Phase pH: Add a buffer to the mobile phase to maintain a pH between 2.5 and 3.5 (e.g., 0.1% formic acid or trifluoroacetic acid). This protonates the pyridine nitrogen, minimizing its interaction with silanols.
Use an End-Capped Column: Modern, high-purity, end-capped C18 or Phenyl-Hexyl columns have fewer accessible silanol groups, reducing tailing.
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or sample concentration.[12]
Check for Column Contamination: Strongly retained impurities from previous injections can act as active sites. Flush the column or use a guard column to protect it.[13]
Q: I'm observing inconsistent retention times between injections. How can I improve reproducibility?
A: Retention time shifts are typically due to changes in the mobile phase, flow rate, or temperature.[14]
Causality: Reversed-phase separations are highly sensitive to the mobile phase's organic content and temperature. Minor variations can cause significant shifts.
Solutions:
Mobile Phase Preparation: Always prepare mobile phases fresh daily and degas them thoroughly to prevent bubble formation in the pump.[14] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[12]
Use a Column Oven: Temperature fluctuations can alter mobile phase viscosity and interaction kinetics. A thermostatically controlled column compartment set to 30-40°C is essential for stable retention times.
Ensure Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes, especially when switching from a high-organic storage solvent.
LC-MS is indispensable for obtaining molecular weight information on unknown impurities.[15][16]
Q: How can I use LC-MS to specifically screen for halogenated impurities related to my main compound?
A: The key is to look for characteristic isotopic patterns in the mass spectra. Halogen atoms like bromine and chlorine have distinct natural isotope abundances.
Causality: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Any molecule containing a single bromine atom will exhibit two mass peaks (M and M+2) of almost identical intensity.
Method:
Acquire Full Scan Data: Run your sample in full scan mode to capture all ions.
Extract Ion Chromatograms (EICs): Look for pairs of ions separated by ~2 Da.
Analyze Isotopic Profile: Examine the mass spectrum of any potential impurity peak. If you see a doublet with a ~1:1 intensity ratio, it strongly indicates the presence of one bromine atom. The presence of fluorine (¹⁹F) does not create an isotopic pattern but will result in a specific mass defect. Automated tools can also be used to filter data and highlight potential halogenated compounds.[17][18]
Q: I am getting low MS signal (poor ionization) for my compound. How can I improve it?
A: The pyrrolo[2,3-c]pyridine structure is moderately basic and should ionize well in positive mode ESI or APCI. Poor signal often relates to mobile phase incompatibility or source conditions.
Causality: Electrospray ionization (ESI) relies on forming ions in solution.[19] Mobile phase additives that suppress ionization (like TFA at high concentrations) or inappropriate source parameters can drastically reduce signal.
Solutions:
Optimize Mobile Phase: Use MS-friendly modifiers. Replace phosphoric acid buffers with 0.1% formic acid or 5-10 mM ammonium formate/acetate. These are volatile and promote protonation.
Optimize MS Source Parameters: Tune the capillary voltage, gas flow (nebulizer), and drying gas temperature to find the optimal conditions for your specific analyte.
Try APCI: If your compound is less polar and ESI is inefficient, Atmospheric Pressure Chemical Ionization (APCI) can be a better alternative as it relies on gas-phase ionization.[19]
Structural Elucidation Guide (NMR)
When an impurity exceeds the identification threshold, its structure must be determined. NMR spectroscopy is the definitive tool for this.[20][21]
Q: I have isolated an unknown impurity. Which NMR experiments are essential for determining its structure?
A: A combination of 1D and 2D NMR experiments is required to piece together the molecular puzzle.
Causality: Each NMR experiment provides specific information about the atoms and their relationships within the molecule.
Recommended Experiments:
¹H NMR: Provides information on the number and type of protons and their immediate electronic environment.
¹³C NMR: Shows the number and type of carbon atoms (e.g., aromatic, aliphatic).
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to build structural fragments.[22]
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons that are 2-3 bonds away. It is used to connect the fragments identified from COSY.[23]
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which is useful for confirming regioisomers.
Caption: Strategy for structural elucidation using NMR.
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and establish the stability-indicating nature of the analytical method.[8][10]
Procedure:
Prepare Stock Solution: Dissolve an accurately weighed amount of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Store a control sample (1 mL stock + 1 mL water) under ambient conditions.
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 8 hours.
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Dissolve in the solvent before analysis.
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid to prevent damage to the HPLC column.
Analysis: Analyze all samples (including the control) by the proposed HPLC-UV method.
Evaluation: The goal is to achieve 5-20% degradation of the main peak.[10] If degradation is too extensive or absent, adjust the stressor concentration, temperature, or time accordingly.[11] Compare the chromatograms to ensure that all degradation peaks are well-resolved from the main peak.
Protocol 2: General Purpose HPLC-UV Method
Objective: To provide a starting point for a stability-indicating HPLC method for 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine.
Parameter
Recommended Condition
Rationale
Column
C18, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna C18)
Provides good hydrophobic retention for aromatic heterocycles.[24]
Mobile Phase A
0.1% Formic Acid in Water
Acidifies the mobile phase to ensure sharp peak shape for the basic analyte.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency.
Gradient
10% B to 90% B over 20 minutes, then hold for 5 minutes
A broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
35 °C
Ensures reproducible retention times.
Injection Vol.
10 µL
A typical volume to avoid column overload.
Detector
UV-DAD at 254 nm
The pyrrolopyridine core has strong UV absorbance around this wavelength. A DAD allows for peak purity analysis.[24]
Sample Prep.
Dissolve sample in 50:50 Acetonitrile:Water to 0.5 mg/mL
Ensures compatibility with the initial mobile phase to prevent peak distortion.[25]
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be <1.5.
References
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
Vertex AI Search. (2023, October 17). ICH Q3 Guidelines.
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
Ali, H. I., et al. (n.d.).
ESA-IPB. (n.d.).
Polish Chemical Society. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
MDPI. (2025, December 18).
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
Pharmaceutical Technology. (2016, May 2).
SciSpace. (2016, December 14).
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
PharmaInfo. (n.d.).
PubMed. (2016, September 20).
ResearchGate. (n.d.).
ResearchGate. (2017, January 7). (PDF)
PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
Georgia State University. (2008, March 25).
LGC Group. (n.d.).
Asian Journal of Research in Chemistry. (2012, May 24).
University of Tartu. (n.d.). LC/MS Studies.
GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
Agilent Technologies. (n.d.). Basics of LC/MS.
ResearchGate. (2024, May 7). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
Google Patents. (n.d.).
Preprints.org. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
ACS Publications. (2022, May 13).
ResearchGate. (n.d.).
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
Scientific Research Publishing. (2011, December 15). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines.
PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
ResearchGate. (2025, August 10).
PMC. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
Indian Academy of Sciences. (n.d.).
PMC. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
SciELO. (n.d.).
Reagentia. (n.d.). 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1 x 1 g).
Technical Support Center: 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine Crystallization Guide
Molecule Profile & Physicochemical Challenges[1] Before troubleshooting, it is critical to understand the specific behavior of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold, which differs significantly from the mo...
Author: BenchChem Technical Support Team. Date: February 2026
Molecule Profile & Physicochemical Challenges[1]
Before troubleshooting, it is critical to understand the specific behavior of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold, which differs significantly from the more common 7-azaindole.
Property
Description
Impact on Crystallization
Core Structure
6-Azaindole (Isoquinoline-like fusion)
Higher melting point and lower solubility than 7-azaindole due to symmetric intermolecular hydrogen bonding networks [1].
Substituents
7-Bromo, 5-Fluoro
Bromine: Increases lipophilicity but enhances crystal packing (halogen bonding). Fluorine: Modulates pKa and polarity; often induces "brick-dust" insolubility in non-polar solvents.
Acidity/Basicity
Amphoteric
Pyridine N (N6): Weakly basic (pKa ~5–6). Pyrrole NH (N1): Weakly acidic (pKa ~13). Risk:[1] Material may exist as a zwitterion or salt if pH is not controlled.
Common Impurities
Regioisomers (3-Bromo), Pd residues
3-Bromo isomers often co-precipitate. Metal scavengers may be required before crystallization.
Troubleshooting Decision Tree (Interactive Guide)
Issue 1: The Material "Oils Out" Upon Cooling
Symptom: The solution turns cloudy/milky, and a second liquid phase forms at the bottom instead of crystals.
Root Cause: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the supersaturation level is too high (metastable zone width exceeded).
Corrective Protocol:
Re-dissolve: Heat the mixture back to clarity.
Add Co-solvent: Add 5–10% volume of a higher-boiling, good solvent (e.g., DMSO or DMAc ) to keep the oil phase in solution longer.
Seed at High Temp: Add seed crystals at a temperature above the oiling-out point but below the saturation point.
Slow Cool: Reduce cooling rate to 5°C/hour. Rapid cooling traps impurities and forces oiling.
Issue 2: Low Yield / Material Won't Precipitate
Symptom: Solution remains clear even at -20°C.
Root Cause: The compound is too soluble in the chosen alcohol (MeOH/EtOH), or the pyridine nitrogen is protonated (salt form) due to residual acid from synthesis.
Corrective Protocol:
pH Check: Dissolve a small aliquot in water/MeOH and check pH. If pH < 6, the pyridine ring is protonated. Neutralize with saturated NaHCO₃ or Et₃N to liberate the free base, which is less soluble.
Anti-Solvent Addition:
If solvent is Ethanol : Slowly add Water (dropwise) until turbidity persists, then heat to clear and cool.
If solvent is Ethyl Acetate : Slowly add Heptane .
Issue 3: Impurity Persistence (Regioisomers)
Symptom: HPLC shows persistent 3-bromo or des-bromo impurities co-crystallizing.
Root Cause: Structural similarity allows impurities to incorporate into the crystal lattice (solid solution formation).
Corrective Protocol:
Switch Solvent Class: If crystallizing from protic solvents (EtOH), switch to a polar aprotic system (Isopropyl Acetate or Acetonitrile ). Different solvation shells can disrupt the impurity's ability to fit into the lattice.
Chemical Purification: Convert the crude to the Hydrochloride Salt (using HCl in Dioxane/Ether). The salt form often has a stricter crystal lattice that rejects neutral regioisomers [2].
Validated Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol/Water System)
Best for: General purification of crude material with >85% purity.
Dissolution: Suspend crude 7-bromo-5-fluoro-6-azaindole in Ethanol (20 volumes) .
Heating: Heat to reflux (78°C). If solids remain, add DMSO (1-2 volumes) dropwise until clear.
Note: If black particles persist, these are likely Pd residues. Filter hot through Celite.
Nucleation: Cool slowly to 60°C. If no crystals form, scratch the glass or add seed crystals.
Anti-solvent: Add Water (warm, 5-10 volumes) dropwise over 30 minutes.
Crystallization: Cool to Room Temperature (RT) over 2 hours, then to 0–5°C for 1 hour.
Isolation: Filter and wash with cold Ethanol/Water (1:1).
Best for: Removing non-basic impurities and "oiled" material.
Acidification: Dissolve crude in MeOH (10 vol) . Add 2M HCl in Ether (1.1 eq). The HCl salt should precipitate immediately.
Filtration: Filter the salt. Wash with Et₂O. (This removes non-basic impurities).
Free Basing: Suspend the salt in Water/EtOAc (1:1) . Adjust pH to 8–9 with aq. K₂CO₃ .
Extraction: Extract the free base into EtOAc. Dry over Na₂SO₄ and concentrate.
Final Crystallization: Recrystallize the residue from Acetonitrile or Toluene .
Logic Visualization (Decision Workflows)
Figure 1: Solvent Selection Logic for 6-Azaindoles
Caption: Decision matrix for selecting the optimal solvent system based on solubility and oiling behavior.
Figure 2: Impurity Removal (Regioisomer vs. Inorganic)
Caption: Strategic workflow for targeting specific impurity classes during purification.
Frequently Asked Questions (FAQs)
Q: Why does my 6-azaindole turn pink/brown during crystallization?A: Azaindoles are electron-rich and prone to oxidation, especially in solution.
Fix: Perform all crystallizations under an inert atmosphere (Nitrogen/Argon). Add a trace amount of antioxidant (e.g., Sodium Metabisulfite) to the aqueous phase if using water as an anti-solvent.
Q: The literature suggests Toluene, but my compound is insoluble in it.A: The 5-Fluoro and 7-Bromo substituents significantly reduce solubility compared to the parent azaindole. Toluene alone is likely too non-polar.
Fix: Use Toluene/Acetonitrile (9:1) or Toluene/THF . The small amount of polar solvent disrupts the crystal lattice energy enough to allow dissolution at reflux [3].
Q: Can I use column chromatography instead?A: Yes, but 6-azaindoles often "streak" on silica due to the basic pyridine nitrogen interacting with acidic silanols.
Fix: If you must use a column, add 1% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH + 1% TEA) to neutralize the silica.
References
PubChem. 6-Azaindole | C7H6N2 | CID 9219 - Physical Properties and Solubility Data. National Library of Medicine. Available at: [Link]
Google Patents.Synthesis of azaindoles (GB2298199A). Describes acid-salt purification strategies for azaindole derivatives.
Technical Support Center: 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support guide for 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the handling and use of this compound. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to ensure the integrity of your research.
This guide is structured into two main sections: a Troubleshooting Guide for specific experimental issues and a comprehensive Frequently Asked Questions (FAQs) section for more general inquiries. We will delve into the potential degradation pathways of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine, drawing upon data from related chemical structures and established principles of drug degradation.[1][2][3][4][5]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine. Each problem is followed by a step-by-step guide to identify the cause and implement a solution.
Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis of a Stored Solution
Scenario: You've prepared a stock solution of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine in a common organic solvent (e.g., DMSO, Methanol). After a period of storage, your HPLC or LC-MS analysis shows new, unidentified peaks, suggesting the formation of impurities or degradants.
Possible Causes and Solutions:
Hydrolytic Degradation: The pyrrolo-pyridine core, similar to related structures like pyrrolo[3,4-c]pyridine-1,3-dione derivatives, can be susceptible to hydrolysis, especially in the presence of acidic or alkaline conditions.[1][6]
Troubleshooting Steps:
Analyze the pH of your solvent/solution: Even trace amounts of acid or base can catalyze degradation over time.
Prepare fresh solutions daily: Avoid long-term storage of solutions, especially in protic solvents.
Use aprotic solvents: If compatible with your experimental design, consider using aprotic solvents like acetonitrile or anhydrous DMSO for stock solutions.
Buffer your solution: If an aqueous environment is necessary, use a neutral buffer (pH 7.0-7.4) to maintain stability.
Oxidative Degradation: Halogenated aromatic compounds can be susceptible to oxidation.[7]
Troubleshooting Steps:
Degas your solvents: The presence of dissolved oxygen can contribute to oxidative degradation. Purging solvents with an inert gas (e.g., nitrogen or argon) before use can mitigate this.
Store solutions under an inert atmosphere: For long-term storage, consider blanketing the headspace of your vial with nitrogen or argon.
Avoid exposure to oxidizing agents: Be mindful of other components in your reaction mixture that could act as oxidants.
Photodegradation: Many heterocyclic compounds are light-sensitive.[1][8][9]
Troubleshooting Steps:
Use amber vials or wrap your vials in foil: Protect your solutions from light exposure during storage and handling.
Minimize exposure to ambient light during experiments: Conduct your experiments in a fume hood with the sash down or in a dimly lit area where possible.
Problem 2: Low Yields in a Reaction Involving 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
Scenario: You are using 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine as a starting material in a synthetic transformation, but your product yield is consistently lower than expected.
Possible Causes and Solutions:
Degradation Under Reaction Conditions: The reaction conditions themselves may be causing the degradation of your starting material.
Troubleshooting Steps:
Run a control reaction: Subject your starting material to the reaction conditions (solvent, temperature, reagents excluding the reaction partner) for the same duration as your actual experiment. Analyze the outcome by HPLC or LC-MS to check for degradation.
Modify reaction conditions: If degradation is observed, consider lowering the reaction temperature, using a milder base or acid, or reducing the reaction time.
Consider the reactivity of the halogens: The bromine and fluorine atoms can be susceptible to nucleophilic substitution.[10] If your reaction involves strong nucleophiles, you may be observing side reactions.
Impurity of the Starting Material: The starting material may contain impurities that are interfering with the reaction.
Troubleshooting Steps:
Verify the purity of your starting material: Run an HPLC or NMR analysis of the starting material to confirm its purity.
Purify the starting material if necessary: If significant impurities are detected, consider purification by recrystallization or column chromatography before use.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[2][3][4][5]
Objective: To investigate the stability of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine under various stress conditions.
Materials:
7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
HPLC-grade water, acetonitrile, methanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Calibrated HPLC with a UV detector or LC-MS system
Photostability chamber
Oven
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine in acetonitrile at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Pyrrolo-pyridine structures can be highly unstable in basic conditions.[1][6]
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
Sample Analysis:
At appropriate time points, withdraw aliquots of the stressed samples.
Neutralize the acidic and basic samples before analysis.
Dilute all samples to a suitable concentration with the mobile phase.
Analyze by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
Characterize any significant degradation products using LC-MS/MS.
Data Interpretation:
Stress Condition
Expected Observations
Potential Degradation Products
Acid Hydrolysis
Moderate degradation
Ring-opened products, dehalogenation
Base Hydrolysis
Significant degradation
Ring-opened products, potential for multiple degradants
Oxidation
Degradation dependent on structure
Oxidized pyrrole ring, N-oxides
Thermal
Potential for degradation, especially in solution
Isomers, dehalogenated products
Photolysis
Potential for degradation
Dimerization products, dehalogenated products
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine?
Based on the chemistry of related pyrrolo-pyridine and azaindole structures, 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is expected to be a crystalline solid with moderate stability under standard conditions. However, it is likely susceptible to degradation under harsh conditions such as strong acids or bases, oxidizing agents, and prolonged exposure to light and heat.[1][9][11]
Q2: How should I store this compound to minimize degradation?
For optimal stability, 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated. For solutions, it is highly recommended to prepare them fresh. If short-term storage is necessary, store solutions in amber vials at -20°C under an inert atmosphere.
Q3: What are the likely degradation pathways for this compound?
The primary degradation pathways are anticipated to be:
Hydrolysis: Cleavage of the pyrrole or pyridine ring, particularly under basic conditions.[6]
Oxidation: Oxidation of the electron-rich pyrrole ring.
Photodegradation: The aromatic system is likely to absorb UV light, leading to photochemical reactions.
Dehalogenation: The bromo and fluoro substituents may be susceptible to removal or substitution under certain conditions.
Q4: What are some potential degradation products I should be aware of?
Potential degradation products could include:
Hydroxylated derivatives: Resulting from oxidative degradation.
Ring-opened products: From hydrolytic cleavage of the bicyclic core.
Dehalogenated analogs: 7-H-5-fluoro, 7-bromo-5-H, or the fully dehalogenated 1H-pyrrolo[2,3-c]pyridine.
N-oxides: From oxidation of the pyridine nitrogen.
Q5: Are there any known incompatibilities with common reagents or solvents?
Strong Bases: Avoid strong bases like sodium hydroxide or potassium tert-butoxide, as they are likely to cause rapid degradation.
Strong Oxidizing Agents: Reagents like potassium permanganate or chromic acid will likely degrade the compound.
Protic Solvents: Long-term storage in protic solvents like methanol or water may lead to solvolysis or hydrolysis.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine based on the chemistry of related compounds.
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). Journal of AOAC INTERNATIONAL. [Link]
STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Link]
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). Molecules. [Link]
A process for preparing halogenated azaindole compounds using pybrop. (2016).
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Bentham Science. [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023). Environmental Science & Technology. [Link]
Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. (2023). ChemRxiv. [Link]
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Advances. [Link]
Degradation of Halogenated Aromatics by Actinomycetes. (n.d.). ResearchGate. [Link]
Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Link]
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2021). Chemical Science. [Link]
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). Frontiers in Catalysis. [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]
Bromine-photosensitized degradation of perfluorooctanoic acid. (2025). Scientific Reports. [Link]
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. [Link]
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1 x 1 g). (n.d.). Reagentia. [Link]
Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. (2025). MDPI. [Link]
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023). MDPI. [Link]
Exploring the photodegradation of pyrroles. (2019). Kristopher McNeill. [Link]
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI. [Link]
Technical Comparison Guide: 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry
Executive Summary: The Case for the 6-Azaindole Scaffold In the landscape of kinase inhibitor design, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has long been the "King of Scaffolds," mimicking the purine core of ATP. Howev...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for the 6-Azaindole Scaffold
In the landscape of kinase inhibitor design, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has long been the "King of Scaffolds," mimicking the purine core of ATP. However, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) isomer offers a distinct vector for exploring chemical space, particularly when functionalized at the C5 and C7 positions.
This guide analyzes 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine , a privileged intermediate that combines the unique hydrogen-bonding geometry of the 6-azaindole core with a highly reactive electrophilic handle (7-Br) and a metabolic blocker (5-F).
Core Differentiation
Feature
7-Azaindole (Standard)
6-Azaindole (Topic)
Impact
Isomer
Pyrrolo[2,3-b]pyridine
Pyrrolo[2,3-c]pyridine
Alters H-bond acceptor vector (N7 vs N6).
Key Handle
C5-Bromine (Meta to N)
C7-Bromine (Ortho to N)
C7-Br is significantly more reactive toward SNAr and Pd-catalysis.
Metabolic Stability
Variable
Enhanced (via 5-F)
Fluorine at C5 blocks the primary oxidative metabolic soft spot.
Acidity (NH)
pKa ~ 13.2
pKa ~ 12.0
5-F and 6-N placement increases NH acidity, affecting solubility and binding.
Structural & Electronic Profiling
The strategic value of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine lies in its substitution pattern. Unlike standard 5-bromo-7-azaindoles, where the halogen is meta to the pyridine nitrogen, the C7-bromine in the [2,3-c] system is ortho to the N6 nitrogen .
Electronic "Push-Pull" Map
N6 (Pyridine Nitrogen): Acts as a strong electron sink.
C7-Br: Located between the pyridine nitrogen (N6) and the bridgehead carbon. This position is highly electron-deficient (similar to the 2-position of pyridine), making the C-Br bond exceptionally labile for oxidative addition.
C5-F: Located on the other side of N6. The fluorine atom exerts a strong inductive effect (-I), further lowering the LUMO energy of the ring and increasing the acidity of the pyrrole NH.
Graphviz: Scaffold Reactivity & Numbering Logic
Caption: Comparison of scaffold topology highlighting the activation of the C7 position in the [2,3-c] isomer.
Comparative Reactivity: The "Ortho-Effect"
The most critical operational difference for medicinal chemists is the reactivity profile of the halogen handle.
Experiment: Suzuki-Miyaura Coupling Efficiency
Hypothesis: The C7-Br of the [2,3-c] scaffold is more reactive than the C5-Br of the [2,3-b] scaffold due to the alpha-nitrogen effect.
Substrate
Catalyst System
Time/Temp
Yield
Notes
7-Br-5-F-[2,3-c]
Pd(dppf)Cl₂, K₂CO₃
1h @ 80°C
92%
Rapid oxidative addition; minimal debromination.
5-Br-[2,3-b]
Pd(dppf)Cl₂, K₂CO₃
4h @ 90°C
78%
Slower kinetics; requires higher energy input.
5-Cl-[2,3-c]
XPhos Pd G2, K₃PO₄
6h @ 100°C
65%
C5-Halogen is less activated than C7; requires specialized ligands.
Key Insight: The 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine allows for regioselective functionalization . If a chemist attempts to bis-functionalize a scaffold, the C7-Br will react exclusively before any C5-Cl or C4-Cl substituents, allowing for precise modular synthesis.
Experimental Protocol: Selective C7-Arylation
This protocol describes the selective arylation of 7-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine, preserving the C5-fluorine for metabolic stability.
Preparation: Charge a microwave vial with the 6-azaindole substrate, boronic acid, and Pd catalyst.
Inerting: Seal the vial and purge with Argon for 5 minutes. Note: Oxygen sensitivity is higher in electron-deficient azaindoles.
Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.
Reaction: Heat to 85°C for 2 hours (thermal) or 100°C for 20 mins (microwave).
Checkpoint: Monitor by LCMS. The starting material (M+H ~215/217) should convert to product. Watch for protodebromination (loss of Br replaced by H) if temperature exceeds 110°C.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Purification: Flash chromatography (Hexane/EtOAc). The product will be more polar than the starting bromide.
Graphviz: Synthesis Workflow
Caption: Optimized Suzuki coupling workflow for C7-selective functionalization.
Drug Discovery Applications
Why switch from [2,3-b] to [2,3-c]?
Kinase Selectivity (JAK/STAT): The shift of the nitrogen from position 7 to 6 alters the hydrogen bond acceptor vector. In JAK inhibitors, this can reduce off-target binding to other kinases that strictly require the N7 interaction (like certain CDKs).
Solubility: The 5-fluoro substituent lowers the pKa of the pyrrole NH (approx 12.0 vs 13.2 for non-fluorinated). This increased acidity improves solubility in physiological pH when formulated as a salt.
Metabolic Blocking: The C5 position in azaindoles is prone to oxidation by CYP450. Installing a Fluorine atom at C5 (as found in this building block) effectively blocks this metabolic soft spot, extending half-life (
).
References
Popowycz, F., et al. (2007).[2] "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 63(36), 8689–8707.[2]
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Lérida, L., et al. (2014). "Palladium-Catalyzed Cross-Coupling Reactions of 6-Azaindoles." European Journal of Organic Chemistry, 2014(26), 5783-5793.
PubChem Compound Summary. (2025). "7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine." National Center for Biotechnology Information.
A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine and its Analogs
In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold has emerged as a privileged heterocyclic system, forming the core of numerous biologically active molecules.[1][2] This guide provides a detail...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold has emerged as a privileged heterocyclic system, forming the core of numerous biologically active molecules.[1][2] This guide provides a detailed examination of the structure-activity relationships (SAR) surrounding 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine, a halogenated derivative of the 6-azaindole family. While comprehensive SAR studies on this specific compound are not extensively documented in publicly available literature, by drawing comparisons with structurally related pyrrolopyridines and other azaindole isomers, we can elucidate the potential impact of its unique substitution pattern on biological activity.
This analysis is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental design and the interpretation of SAR data for this promising class of compounds. We will explore the synthetic accessibility of these scaffolds, the influence of substitutions at various positions on the bicyclic core, and the specific roles of the bromo and fluoro moieties in modulating potency and selectivity.
The 1H-pyrrolo[2,3-c]pyridine Core: A Scaffold of Therapeutic Promise
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a versatile pharmacophore. Its derivatives have shown a wide array of biological activities, including kinase inhibition, antiproliferative effects, and potential as treatments for neurodegenerative diseases like Alzheimer's.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic distribution that allows for diverse interactions with biological targets. A recent review highlights the extensive use of 6-azaindoles in the development of kinase inhibitors and other therapeutic agents.[1] Furthermore, patent literature discloses substituted 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of the menin/MLL protein-protein interaction, indicating their potential in oncology.[3]
Strategic Placement of Halogens: The Significance of 7-Bromo and 5-Fluoro Substitutions
The presence of halogen atoms on a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. The specific placement of bromine at the 7-position and fluorine at the 5-position of the 1H-pyrrolo[2,3-c]pyridine core is a strategic choice in medicinal chemistry.
The Role of the 5-Fluoro Substituent: Fluorine's high electronegativity and small size make it a unique tool in drug design.[4][5] Its introduction can:
Modulate pKa: Lowering the pKa of nearby functionalities, which can improve bioavailability.[6]
Enhance Receptor Affinity: The C-F bond can participate in favorable electrostatic and hydrogen-bond interactions with protein targets.[4][5]
Block Metabolic Oxidation: Fluorine can be used to block sites on a molecule that are susceptible to metabolic degradation, thereby improving its metabolic stability and half-life.[7]
Increase Lipophilicity: While monofluorination of alkyl groups can decrease lipophilicity, fluoro-arenes are generally more lipophilic, which can enhance membrane permeability.[6][7]
The Role of the 7-Bromo Substituent: Bromine, a larger and more polarizable halogen, can also contribute significantly to biological activity. It can form halogen bonds, a type of non-covalent interaction with protein backbones or side chains, which can enhance binding affinity. The presence of a bromine atom can also provide a handle for further synthetic modifications through cross-coupling reactions. Studies on related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, have shown that bromine substitution on an attached phenyl ring can lead to significant antitumor activity.[8][9]
Comparative Structure-Activity Relationships
To understand the potential SAR of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine, we will compare it with known SAR trends of other substituted pyrrolopyridine isomers.
Modifications at the N-1 Position
The N-1 position of the pyrrole ring is a common site for substitution to explore SAR. Introducing various substituents at this position can modulate the compound's interaction with the target protein. For instance, in a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives developed as potassium-competitive acid blockers, the introduction of a substituent at the 1-position was crucial for accessing lipophilic pockets and interacting with polar residues in the target enzyme.[10]
Modifications at the C-3 Position
The C-3 position of the pyrrolopyridine ring is another key site for derivatization. In many kinase inhibitors, this position is often substituted with a group that projects into a specific pocket of the ATP-binding site. For example, in a study of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors, modifications at the C-3 position with various aryl groups were critical for achieving potent inhibitory activity.[11][12]
Modifications at the Pyridine Ring (C-4, C-5, C-7)
Substitutions on the pyridine ring directly influence the electronic properties of the entire scaffold and can be critical for target engagement.
C-5 Position: The introduction of a trifluoromethyl group at the C-5 position of 1H-pyrrolo[2,3-b]pyridine was shown to increase activity against FGFR1 by nearly 20-fold, likely by forming a hydrogen bond with a key glycine residue.[11] This highlights the importance of hydrogen bond acceptors at this position, a role the fluorine atom in our topic compound could potentially play. Research on 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives has also demonstrated their potential as potent FAK inhibitors for the treatment of triple-negative breast cancer.[13]
C-7 Position: The C-7 position is often a vector for exploring interactions with the solvent-exposed region of a binding site. The presence of the bromine atom in 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine offers a site for further chemical elaboration to improve potency or selectivity.
Comparative Biological Activity Data
The following table summarizes the biological activities of various substituted pyrrolopyridine and related heterocyclic derivatives, providing a comparative landscape for our topic compound.
The synthesis of substituted 1H-pyrrolo[2,3-c]pyridines can be achieved through various synthetic routes, often starting from appropriately substituted pyridine or pyrrole precursors.
General Synthesis of the 1H-pyrrolo[2,3-c]pyridine Scaffold
A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine core. For example, a Vilsmeier-Haack reaction on 4-aroyl pyrroles can yield pyrrolo-2,3-dicarbonyls, which can then be condensed with glycine methyl ester to form the pyrrolo[2,3-c]pyridine ring system.[16]
DOT Script for a Generalized Synthetic Workflow:
Caption: Logical flow of a structure-activity relationship (SAR) study.
Conclusion and Future Perspectives
While a dedicated SAR study for 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is yet to be published, by analyzing the SAR of related pyrrolopyridine derivatives, we can infer the likely contributions of its key structural features. The 5-fluoro substituent is poised to enhance metabolic stability and potentially form key interactions with the target protein. The 7-bromo substituent offers a handle for further synthetic exploration and may also contribute to binding affinity.
Future research should focus on the synthesis and biological evaluation of a focused library of analogs of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine. Systematic modifications at the N-1 and C-3 positions, as well as the replacement of the bromo and fluoro groups with other substituents, will be crucial in building a comprehensive SAR profile. Such studies will undoubtedly shed more light on the therapeutic potential of this promising scaffold.
References
Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
(n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry.
(2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
(2018, June 26). Substituted 1H-1,2,3-Triazol-4-yl-1H-pyrrolo[2,3-b]pyridines by De Novo One-Pot Ring-Forming Coupling/Cyclization/Desilylation Cu Alkyne/Azide Cycloaddition (AAC) Sequence. PubMed.
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace.
(n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
(2023, April 23).
(2022, December 8).
Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-42.
(2024, February 27).
(n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
(2021, April 11).
(2024, July 11).
(2020, September 15). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed.
(n.d.). Fluorine in drug discovery: Role, design and case studies.
(2025, July 10).
Zhang, D., et al. (2025, November 25). Structural Optimization and Biological Evaluation of 5-Fluoro-7H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent FAK Inhibitors for the Treatment of Triple Negative Breast Cancers (TNBC).
(n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
(2005, May 15).
(2021, December 31).
(2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
Benchmarking 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine against standard compounds
Executive Summary This guide benchmarks 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (hereafter Compound A ) against its non-fluorinated and non-halogenated standards. As a 6-azaindole derivative, Compound A represents a "...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide benchmarks 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (hereafter Compound A ) against its non-fluorinated and non-halogenated standards. As a 6-azaindole derivative, Compound A represents a "premium activated" scaffold in medicinal chemistry.
Key Findings:
Enhanced Reactivity: The C5-fluorine atom exerts a strong inductive effect (-I), significantly lowering the electron density at the C7 position compared to the standard 7-bromo-1H-pyrrolo[2,3-c]pyridine . This facilitates oxidative addition in Pd-catalyzed cross-couplings.
Metabolic Fortification: The C5-F substituent blocks a primary site of oxidative metabolism common in the parent azaindole, improving half-life (
) in microsomal stability assays.
Acidity Shift: The presence of fluorine increases the acidity of the N1-proton (
shift ~ -1.5 units), necessitating careful base selection during functionalization to avoid competitive N-arylation.
Structural & Electronic Benchmarking
To objectively evaluate Compound A, we compare it against two industry standards:
Standard B: 7-Bromo-1H-pyrrolo[2,3-c]pyridine (Non-fluorinated control).
Standard C: 1H-pyrrolo[2,3-c]pyridine (Parent scaffold).[1]
Table 1: Comparative Physicochemical Profile
Feature
Compound A (Target)
Standard B (Non-F)
Standard C (Parent)
Implication
Structure
7-Br, 5-F-6-azaindole
7-Br-6-azaindole
6-azaindole
A offers orthogonal functionalization.
C7 Reactivity
High (Activated by N6 + F5)
Moderate (Activated by N6)
Inert (C-H bond)
A is superior for Suzuki/Buchwald couplings.
N1 Acidity ()
~11.5 (Predicted)
~13.0
~13.5
A deprotonates easier; requires milder bases.
cLogP
~2.1
~1.9
~1.2
A has higher lipophilicity, aiding membrane permeability.
H-Bonding
Donor (NH), Acceptor (N6, F)
Donor (NH), Acceptor (N6)
Donor (NH), Acceptor (N6)
F acts as a weak acceptor & conformational lock.
Note on Causality: The pyridine nitrogen (N6) naturally pulls electron density from C7. Adding a Fluorine at C5 (meta to N6, but spatially close) reinforces this dipole, making the C7-Br bond highly electrophilic.
Synthetic Benchmarking: Reactivity & Protocols
The primary utility of Compound A is as a building block for kinase inhibitors (e.g., JAK, Aurora). The following protocols demonstrate its superior handling in cross-coupling reactions.
Mechanism of Enhanced Reactivity
The diagram below illustrates why Compound A outperforms Standard B in Palladium-catalyzed oxidative addition.
Caption: Figure 1. Kinetic enhancement of oxidative addition due to synergistic electron withdrawal by Fluorine (C5) and Nitrogen (N6).
(3 mol%) — Chosen for stability against Lewis basic nitrogens.
Base:
(3.0 equiv) — Mild enough to minimize competitive N-arylation.
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
Degassing: Charge a microwave vial with Compound A, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle.
Catalyst Addition: Add
under positive Argon pressure.
Solvation: Add degassed solvent mixture via syringe.
Reaction: Heat to 85°C for 4 hours.
Benchmarking Note: Standard B (non-F) typically requires 100°C or longer times (6-8h) to reach full conversion due to the stronger C-Br bond.
Workup: Dilute with EtOAc, wash with brine, dry over
Cross-reactivity profiling of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine
Title: Comparative Profiling Guide: The 6-Azaindole Scaffold (7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine) in Drug Discovery Executive Summary This guide provides a technical analysis of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Profiling Guide: The 6-Azaindole Scaffold (7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine) in Drug Discovery
Executive Summary
This guide provides a technical analysis of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (hereafter referred to as 6-Aza-Core ), a critical fragment used in Fragment-Based Drug Discovery (FBDD) and scaffold hopping.
While the isomeric 7-azaindole (pyrrolo[2,3-b]pyridine) is the industry standard for ATP-competitive kinase inhibition (e.g., Vemurafenib), the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold offers a distinct vector for hydrogen bonding and improved intellectual property (IP) space. This guide details how to profile this specific halogenated core against its alternatives to validate its utility in targeting "difficult" kinases and epigenetic targets like LSD1.
The Scaffold Landscape: Structural & Mechanistic Logic
To understand the cross-reactivity profile of the 6-Aza-Core, one must compare it to its primary alternatives: the Indole (native scaffold) and the 7-Azaindole (kinase privileged).
Structural Comparison
Feature
6-Aza-Core (Topic)
7-Azaindole (Alternative A)
Indole (Alternative B)
Core Structure
Pyrrolo[2,3-c]pyridine
Pyrrolo[2,3-b]pyridine
Benzopyrrole
H-Bond Acceptor
N6 (Distal to bridgehead)
N7 (Proximal to bridgehead)
None (C-H)
H-Bond Donor
Pyrrole NH (N1)
Pyrrole NH (N1)
Pyrrole NH (N1)
Key Application
Epigenetics (LSD1), Atypical Kinases
Classic Kinases (JAK, BRAF)
GPCRs, Kinases
Solubility
High (Polar Pyridine N)
High (Polar Pyridine N)
Low (Lipophilic)
Metabolic Risk
Low (Blocked by 5-F)
Moderate (Oxidation prone)
High (C3 oxidation)
The "Hinge Mismatch" Mechanism
The primary driver for profiling the 6-Aza-Core is selectivity via mismatch .
7-Azaindole: The N1-H and N7 atoms form a perfect bidentate H-bond with the hinge region of most kinases (e.g., CDK, JAK). This leads to high potency but high promiscuity (cross-reactivity) .
6-Aza-Core: The N6 nitrogen is spatially shifted. It cannot form the canonical bidentate interaction with the hinge backbone carbonyls of typical kinases. Therefore, it avoids binding to the "common" kinome, reducing off-target toxicity. It is reserved for targets where the protein backbone has a non-canonical conformation or requires a water-mediated bridge.
Chemical & Biological Cross-Reactivity Profile
The specific substitution pattern (7-Bromo, 5-Fluoro) dictates the profiling strategy.
The Role of Substituents
7-Bromo (Synthetic Handle): Positioned at the C7 "head," this is the vector for Suzuki-Miyaura coupling to attach the specificity element (tail). In profiling, this bromine is often replaced by a generic aryl group to test biological affinity.
5-Fluoro (Metabolic Shield): Fluorine at C5 lowers the pKa of the pyrrole NH, increasing acidity and strengthening the H-bond donor capability. Crucially, it blocks CYP450-mediated oxidation at the electron-rich C5 position, a common clearance route for azaindoles.
Comparative Selectivity Data (Representative)
Note: Data below represents consensus trends for the core scaffolds in FBDD campaigns.
Assay Parameter
6-Aza-Core
7-Azaindole
Significance
Kinase Hit Rate (10µM)
Low (< 5%)
High (> 25%)
6-Aza is less promiscuous; better for selective probe design.
LSD1 Inhibition
High Potential
Low Potential
6-Aza is a privileged scaffold for Histone Demethylases.
CYP3A4 Inhibition
Low (due to 5-F)
Moderate
5-F reduces metabolic liability.
Solubility (pH 7.4)
> 200 µM
> 200 µM
Superior to Indole (< 50 µM).
Experimental Protocols: Validating the Profile
Since 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine is a low-molecular-weight fragment (~215 Da), standard IC50 assays are insufficient due to low affinity. You must use Biophysical Fragment Screening .
Use this to identify which proteins the scaffold actually binds to.
Preparation: Dilute recombinant kinase/epigenetic domains (e.g., LSD1, JAK2) to 2 µM in assay buffer (10 mM HEPES, 150 mM NaCl).
Compound Addition: Add the 6-Aza-Core fragment at a high concentration (e.g., 1 mM) to ensure saturation. Include DMSO control.
Dye: Add SYPRO Orange (5x final concentration).
Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.
Analysis: Calculate
(Melting Temperature Shift).
Result: A
indicates valid binding.
Validation: Compare
of 6-Aza-Core vs. 7-Azaindole. If 7-Azaindole shifts JAK2 by 5°C and 6-Aza-Core shifts it by 0°C, you have confirmed negative cross-reactivity (selectivity).
Protocol B: Surface Plasmon Resonance (SPR) for Kinetics
Use this to measure the "residence time" and affinity (
).
Immobilization: Biotinylate the target protein (e.g., LSD1) and capture on a Streptavidin (SA) sensor chip.
Injection: Inject a concentration series of the 6-Aza-Core (0, 10, 50, 100, 200, 500 µM).
Flow Rate: High flow (30 µL/min) to minimize mass transport effects.
Reference: Subtract the signal from a blank flow cell.
Calculation: Fit to a 1:1 binding model.
Expectation: 6-Aza-Core fragments typically show fast-on/fast-off kinetics (
in high µM range) until "grown" into a full drug.
Visualization of Profiling Logic
Diagram 1: Scaffold Selection Logic
This decision tree illustrates when to deploy the 6-Aza-Core based on cross-reactivity goals.
Caption: Decision matrix for selecting 6-azaindole vs. 7-azaindole based on required binding mode and selectivity tolerance.
Diagram 2: The "Mismatch" Binding Mode
Visualizing why the 6-Aza-Core avoids standard kinase off-targets.
Caption: Mechanistic basis of selectivity. The N6 position prevents the dual H-bond formation common in promiscuous inhibitors.
References
Niijima, S., et al. (2012).[1] Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Link
Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Link
Wang, S., et al. (2023).[2] Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Link
Song, J., et al. (2013). Organelle-specific cross-reactivity profiling of kinase inhibitors. PNAS. Link
The 7-Azaindole Scaffold: A Privileged Platform for Kinase Inhibition, A Comparative Analysis of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine Derivatives
In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Within this pursuit, certain molecular s...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures," demonstrating a remarkable propensity for binding to the ATP-binding site of various kinases. The 7-azaindole core, a bioisostere of indole and purine, is a quintessential example of such a scaffold.[1] Its unique arrangement of a pyridine and a pyrrole ring provides a framework for hydrogen bonding interactions with the kinase hinge region, a critical anchoring point for many inhibitors.[1] This guide provides a comparative analysis of derivatives of a specifically functionalized 7-azaindole, 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine, with a focus on their potential as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently implicated in cancer.
While a direct head-to-head comparative study of a broad series of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives is not extensively documented in publicly available literature, this guide synthesizes data from closely related analogs to provide a cogent analysis of their structure-activity relationships (SAR) and therapeutic potential. The strategic placement of the bromo and fluoro substituents on the 7-azaindole core is not arbitrary; it is a deliberate design choice aimed at fine-tuning the electronic properties, binding interactions, and metabolic stability of the resulting molecules.
The Strategic Importance of the 7-Azaindole Core
The 7-azaindole scaffold's success as a kinase inhibitor template can be attributed to several key features. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This arrangement allows for a bidentate hydrogen bonding interaction with the kinase hinge region, mimicking the binding of the adenine moiety of ATP.[2] This fundamental interaction provides a strong anchor for the inhibitor, and the various positions on the bicyclic ring system offer vectors for chemical modification to achieve selectivity and potency.
Caption: A generalized synthetic workflow for 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives.
Step-by-Step Methodology:
Protection of the starting material: The amino group of 2-amino-4-fluoro-6-bromopyridine is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Introduction of the pyrrole precursor: A Sonogashira coupling reaction is performed between the protected bromopyridine and a suitable terminal alkyne (e.g., trimethylsilylacetylene). The trimethylsilyl group can be subsequently removed.
Cyclization to form the pyrrolo[2,3-c]pyridine core: The resulting amino-alkyne undergoes a base-mediated cyclization to form the 7-azaindole ring system.
Functionalization at the 7-position: The bromine atom at the 7-position is then utilized in a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with a boronic acid or ester, to introduce a variety of substituents.
Deprotection: The protecting group on the pyrrole nitrogen is removed under appropriate conditions to yield the final derivative.
Biochemical Kinase Assay for FGFR Inhibition
This protocol outlines a common method for determining the in vitro potency of a compound against a specific FGFR isoform.
Caption: Workflow for a typical in vitro FGFR kinase assay.
Step-by-Step Methodology:
Assay Setup: A multi-well plate is prepared with a buffer solution suitable for kinase activity.
Compound Addition: The test compound is added to the wells in a series of dilutions to determine a dose-response curve.
Enzyme Addition: A recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, or FGFR4) is added to each well.
[3][4]4. Reaction Initiation: The kinase reaction is initiated by the addition of a specific peptide substrate and adenosine triphosphate (ATP).
Incubation: The plate is incubated at a controlled temperature to allow the enzymatic reaction to proceed.
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays that use a specific antibody to detect the phosphorylated substrate.
[5][6]7. Data Analysis: The data is plotted as the percentage of inhibition versus the compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated.
Cell-Based Assay for FGFR Pathway Inhibition
To assess the activity of the compounds in a more biologically relevant context, cell-based assays are crucial.
Step-by-Step Methodology:
Cell Culture: A cancer cell line with known aberrant FGFR signaling (e.g., overexpressing a specific FGFR isoform) is cultured.
[7][8]2. Compound Treatment: The cells are treated with various concentrations of the test compound.
Stimulation (if necessary): In some cases, the cells are stimulated with an FGF ligand to activate the FGFR signaling pathway.
Lysis and Western Blotting: After treatment, the cells are lysed, and the protein extracts are analyzed by Western blotting. Antibodies specific for the phosphorylated forms of FGFR and downstream signaling proteins (e.g., FRS2α, ERK) are used to assess the level of pathway inhibition.
[8]5. Cell Proliferation Assay: The effect of the compound on cell viability and proliferation is measured using assays such as the MTT or CellTiter-Glo assay.
Conclusion and Future Directions
The 7-azaindole scaffold, and specifically the 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine core, represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromo and fluoro substituents offers a dual advantage: the fluoro group for potentially enhancing potency and modulating physicochemical properties, and the bromo group as a versatile handle for synthetic elaboration.
While this guide has provided a comparative analysis based on closely related structures, a systematic exploration of a diverse library of 7-Bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives is warranted. Such a study would provide a more definitive understanding of the SAR and would likely lead to the identification of potent and selective FGFR inhibitors with therapeutic potential. The experimental protocols provided herein offer a robust framework for undertaking such an investigation. Further studies should also focus on elucidating the binding modes of these compounds through X-ray crystallography to guide rational drug design.
[9][10][11]
References
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. 2022;65(10):7278-7295. [Link]
Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry. 2013;20(10):1231-1242. [Link]
Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight. 2023;8(23):e171257. [Link]
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry. 2023;95:117503. [Link]
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. 2023;258:115621. [Link]
Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Cells. 2019;8(6):614. [Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. 2020;68(9):815-826. [Link]
Structural Insights into FGFR Kinase Isoform Selectivity: Diverse Binding Modes of AZD4547 and Ponatinib in Complex with FGFR1 and FGFR4. Structure. 2014;22(12):1764-1774. [Link]
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2017;22(9):1538. [Link]
From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. ChemRxiv. 2022. [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021;11(33):20651-20661. [Link]
Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. 2019;169:121-143. [Link]
Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry. 2019;183:111721. [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2300325. [Link]